Phenylzinc bromide
Description
Overview of Organozinc Reagents within Modern Synthetic Chemistry
Organozinc compounds are a versatile and important class of reagents in contemporary organic synthesis. uni-muenchen.de They are generally less reactive than their organolithium or Grignard counterparts, a characteristic that imparts a high degree of functional group tolerance. wikipedia.orgresearchgate.net This moderated reactivity allows for their use in the presence of sensitive functional groups like esters, nitriles, and ketones, which might otherwise react with more aggressive organometallics. sigmaaldrich.com The utility of organozinc reagents is most prominently displayed in their application to a wide array of carbon-carbon bond-forming reactions. slideshare.net These include palladium-catalyzed cross-coupling reactions like the Negishi coupling, copper-catalyzed additions, the Simmons-Smith cyclopropanation, and the Reformatsky reaction. uni-muenchen.desigmaaldrich.com The development of highly active zinc, such as Rieke® Zinc, has further expanded their accessibility and utility by enabling the direct reaction of zinc metal with less reactive organic halides, including chlorides and bromides, under mild conditions. sigmaaldrich.comnih.gov
Historical Development and Significance of Organozinc Compounds
The field of organozinc chemistry has a rich history stretching back to the mid-19th century, marking the very beginning of organometallic chemistry as a discipline. uni-muenchen.dedigitellinc.com
The era of organometallic chemistry was inaugurated in 1848 by Sir Edward Frankland, who first prepared diethylzinc (B1219324) by heating ethyl iodide with zinc metal. wikipedia.orgacs.org This landmark discovery not only introduced the first organozinc compounds but also laid the foundational concepts for the theory of valence. digitellinc.comacs.org Frankland's initial work, which produced volatile and pyrophoric liquids, demonstrated the existence of a direct metal-carbon bond. wikipedia.org Following this discovery, the field rapidly expanded. Frankland and his student B.F. Duppa reported the reaction of dialkylzinc reagents with esters. digitellinc.com Other notable advancements were made at Kazan Imperial University, where Aleksandr Mikhailovich Butlerov and his student Aleksandr Mikhailovich Zaitsev pioneered the synthesis of tertiary alcohols from dialkylzincs and acid chlorides. digitellinc.comillinois.edu This work was later extended to include aldehydes as substrates. digitellinc.com A particularly enduring application emerged from this period: the Reformatsky reaction, discovered by Sergei Nikolaevich Reformatskii, which involves the reaction of an α-haloester with a carbonyl compound in the presence of zinc. digitellinc.combyjus.com
After their initial discovery and a period of intense study, organozinc reagents were largely overshadowed for more than half a century by the more reactive and broadly applicable Grignard and organolithium reagents. researchgate.net However, organozinc chemistry has experienced a significant resurgence in modern synthetic chemistry. researchgate.net This revival can be attributed to several factors. A key development was the preparation of highly activated zinc metal (e.g., Rieke zinc), which facilitates the synthesis of organozinc reagents from a wider range of precursors with greater functional group compatibility. wikipedia.orgsigmaaldrich.com The most impactful driver of their renewed importance has been their role in transition metal-catalyzed cross-coupling reactions. uni-muenchen.de The ability of organozinc compounds to undergo efficient transmetalation with palladium or nickel catalysts made them indispensable tools for constructing complex molecules. uni-muenchen.de The significance of this chemistry was formally recognized in 2010 when the Nobel Prize in Chemistry was awarded to Ei-ichi Negishi, Richard F. Heck, and Akira Suzuki for their work on palladium-catalyzed cross-coupling reactions, with the Negishi coupling being a cornerstone of this field. uni-muenchen.de
Fundamental Reactivity Principles of Phenylzinc Bromide as a Nucleophilic Reagent
This compound (C₆H₅ZnBr) is classified as a heteroleptic organozinc reagent (RZnX), possessing a single organic substituent attached to the zinc metal center. wikipedia.org Its reactivity is governed by the nature of the carbon-zinc bond, which is significantly less polar and therefore less nucleophilic than the corresponding carbon-magnesium bond in Grignard reagents or the carbon-lithium bond in organolithiums. uni-muenchen.de This moderate reactivity is a key advantage, as it allows this compound to act as a selective nucleophile in the presence of various functional groups. researchgate.net
The primary mode of reaction for this compound is as a nucleophile in substitution and addition reactions. In transition-metal-catalyzed processes, particularly the Negishi coupling, it serves as the nucleophilic partner, transferring its phenyl group to an electrophilic substrate via a palladium or nickel catalyst. wikipedia.org The reaction mechanism involves the activation of the carbon-zinc bond by the transition metal catalyst, followed by transmetalation, and ultimately reductive elimination to form the new carbon-carbon bond. While less reactive than many organometallics, its nucleophilicity is sufficient for reactions such as additions to carbonyl compounds and iminium ions. researchgate.netscispace.com The reactivity and solubility of this compound can be enhanced by additives; for instance, lithium chloride is known to break up oligomeric zinc species and accelerate the formation of soluble, reactive organozinc reagents in solvents like THF. nih.gov
Contextualizing this compound within Current Synthetic Methodologies
This compound is a valuable and frequently employed reagent in modern organic synthesis, primarily for its role in constructing aryl-containing molecules. Its most prominent application is in the Negishi cross-coupling reaction, where it effectively couples with a wide range of organic halides and triflates. researchgate.net For example, it undergoes palladium-catalyzed coupling with 2-bromophosphinines to yield 2-phenylphosphinine, with yields improving significantly with the choice of ligand (e.g., 76% with dppp). uit.no It is also used in the synthesis of biaryl compounds, which are important intermediates for pharmaceuticals and materials science.
In comparison to phenylmagnesium bromide, this compound often exhibits superior performance in specific contexts. For instance, it provides higher yields (76–95%) in cross-coupling reactions with halogenated pyridines compared to its Grignard analogue. Beyond standard Negishi couplings, this compound is used to synthesize ketones via nickel-catalyzed reactions with acid chlorides. lookchem.com It has also been employed in the synthesis of sulfones by reacting with sulfonyl chlorides, achieving a 91% yield under optimized, iron-catalyzed conditions. rsc.org However, its reactivity can be insufficient for certain transformations where more potent nucleophiles are required. In some instances, such as reactions with specific sulfone derivatives or in the synthesis of β-phenethylamines from N-aminopyridinium salts, this compound was found to be less effective than Grignard reagents. sioc.ac.cnnih.gov Nevertheless, its reliability, functional group tolerance, and effectiveness in palladium- and nickel-catalyzed reactions secure its position as a key reagent in the synthetic chemist's toolkit. researchgate.netsigmaaldrich.com
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| Chemical Formula | C₆H₅BrZn | sigmaaldrich.comchemdad.com |
| Molecular Weight | 222.40 g/mol | sigmaaldrich.com |
| CAS Number | 38111-44-3 | sigmaaldrich.comchemdad.com |
| Appearance | Solution in THF | sigmaaldrich.comchemdad.com |
| Boiling Point | 65 °C (of 0.5M THF solution) | sigmaaldrich.com |
| Density | 0.99 g/mL at 25 °C (of 0.5M THF solution) | sigmaaldrich.com |
| Solubility | Reacts with water | chemdad.com |
Table 2: Selected Applications of this compound in Negishi Cross-Coupling Reactions
| Electrophile | Catalyst System | Ligand | Yield | Reference(s) |
|---|---|---|---|---|
| 2-Bromophosphinine | Pd₂(dba)₃ | dppe | 40% | uit.no |
| 2-Bromophosphinine | Pd₂(dba)₃ | dppp (B1165662) | 76% | uit.no |
| Aryl Bromides | [Pd(C₃H₅)Cl]₂ | Tedicyp | Good yields, high turnover | acs.org |
| p-Toluenesulfonyl chloride | Fe(acac)₃ | None | 91% | rsc.org |
Structure
3D Structure of Parent
Properties
IUPAC Name |
benzene;bromozinc(1+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5.BrH.Zn/c1-2-4-6-5-3-1;;/h1-5H;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFWJMIDCMEJHO-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[C-]C=C1.[Zn+]Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrZn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38111-44-3 | |
| Record name | Phenylzinc bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for Phenylzinc Bromide
Direct Synthesis Strategies
Direct synthesis methods involve the direct reaction of a phenyl halide with metallic zinc. The reactivity of zinc is a critical factor in these transformations, often necessitating the use of activated forms of the metal to achieve efficient conversion.
Oxidative Addition of Activated Zinc Metal to Aryl Bromides
The oxidative addition of zinc to aryl bromides is a fundamental method for the preparation of arylzinc halides. This reaction's success is highly dependent on the reactivity of the zinc metal.
Standard zinc powder often exhibits low reactivity, hindering its direct reaction with aryl bromides. To overcome this limitation, highly reactive forms of zinc, most notably Rieke® Zinc, have been developed. Rieke® Zinc is prepared by the reduction of a zinc salt, typically an anhydrous metal chloride, with an alkali metal like potassium or lithium naphthalenide. rsc.orgnih.govwikipedia.org This process generates finely divided, highly reactive zinc powder with a large surface area, free from the passivating oxide layer that plagues commercial zinc dust. nih.govwikipedia.org
The enhanced reactivity of Rieke® Zinc allows for the direct oxidative addition to aryl bromides under milder conditions than those required for unactivated zinc. riekemetals.com This methodology is compatible with a variety of functional groups that might not be tolerated in the preparation of more reactive organometallics like Grignard or organolithium reagents. riekemetals.comsigmaaldrich.com For instance, functional groups such as nitriles and esters can be present on the aryl bromide without being affected during the formation of the organozinc reagent. riekemetals.com
The preparation of Rieke® Zinc itself involves the in situ reduction of zinc(II) salts. For example, anhydrous zinc bromide can be reduced with potassium in tetrahydrofuran (B95107) (THF) to yield a highly reactive zinc powder. rsc.org This activated zinc can then be directly used for the synthesis of phenylzinc bromide from bromobenzene (B47551). rsc.org
The efficiency of this compound formation through oxidative addition is significantly influenced by several reaction parameters, including the solvent, temperature, and the presence of activating agents.
The choice of solvent is critical. While the reaction can be carried out in various ethers, diglyme (B29089) has been shown to be effective, particularly when using Rieke Zinc. rsc.org Tetrahydrofuran (THF) is also a commonly used solvent for these reactions. rsc.orgorganic-chemistry.org
Temperature plays a crucial role in the reaction rate. For aryl bromides, which are generally less reactive than aryl iodides, refluxing conditions are often necessary to achieve complete conversion, even with highly reactive Rieke® Zinc. riekemetals.com The reaction time can vary from a few hours to overnight depending on the specific substrate and conditions. riekemetals.com
The addition of certain salts, particularly lithium chloride (LiCl), has been found to dramatically accelerate the formation of organozinc reagents from organic halides. organic-chemistry.org The presence of LiCl is believed to facilitate the removal of the newly formed organozinc species from the metal surface, thereby exposing fresh zinc for reaction. organic-chemistry.org This allows for the preparation of a broad range of functionalized aryl- and heteroarylzinc reagents at room temperature or slightly elevated temperatures (25-50°C) using commercially available zinc powder, which is a more practical and economical alternative to Rieke® Zinc. organic-chemistry.org The activation of zinc dust with iodine (I₂) or 1,2-dibromoethane (B42909) are also common techniques to initiate the reaction. reddit.comorgsyn.org
| Substrate | Zinc Type | Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Bromobenzene | Rieke Zinc | None | Diglyme | Reflux | 8 | 83 | rsc.org |
| Aryl Bromides | Rieke Zinc | None | THF | Reflux | 2-3 | N/A | riekemetals.com |
| Functionalized Aryl Bromides | Zinc Powder | LiCl | THF | 25-50 | N/A | High | organic-chemistry.org |
Direct Insertion of Zinc into Substituted Phenyl Bromides
The direct insertion of zinc into the carbon-bromine bond of substituted phenyl bromides is a powerful method for creating functionalized organozinc reagents. A key advantage of this approach is the high functional group tolerance of the carbon-zinc bond. beilstein-journals.org This allows for the synthesis of complex building blocks that can be used in subsequent cross-coupling reactions.
The chemoselectivity of the zinc insertion can be influenced by the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups can facilitate the insertion process. beilstein-journals.org Furthermore, in molecules with multiple halogen atoms, selective insertion into the more reactive C-Br bond over a C-Cl bond, or into a more activated position, can often be achieved. beilstein-journals.org
The use of LiCl as an additive is also highly beneficial in the direct insertion into substituted phenyl bromides, enhancing the reaction rate and allowing for milder conditions. organic-chemistry.org This method has been successfully applied to a wide array of substrates bearing sensitive functional groups like esters, nitriles, and amides. organic-chemistry.org
Transmetalation-Based Preparation Routes
Transmetalation offers an alternative and often milder pathway to this compound, starting from a more reactive organometallic precursor.
Transmetalation from Phenylmagnesium Bromide (Grignard Reagents)
A widely used and convenient method for the preparation of this compound is the transmetalation from the corresponding Grignard reagent, phenylmagnesium bromide. reddit.comgoogle.com This process involves the reaction of pre-formed phenylmagnesium bromide with a zinc halide, typically zinc bromide (ZnBr₂). google.com
The reaction is typically carried out in an ethereal solvent such as diethyl ether or THF. google.com The Grignard reagent is added to a solution of anhydrous zinc bromide, often at low temperatures to control the exothermicity of the reaction, followed by stirring at room temperature. google.com The driving force for this reaction is the formation of a more stable organometallic species and the precipitation of magnesium salts. reddit.com
One of the practical considerations in this method is the potential for the resulting this compound solution to be heterogeneous due to the presence of magnesium salts. reddit.com For certain applications where a homogenous solution is desired, techniques such as filtration or allowing the salts to settle may be employed.
This transmetalation approach is particularly useful as it leverages the well-established and readily accessible Grignard reagents, which can be prepared from a wide range of aryl bromides. youtube.com
| Organometallic Precursor | Zinc Salt | Solvent | Temperature | Outcome | Reference |
| Phenylmagnesium bromide | Zinc bromide | Diethyl ether | 4°C to 19°C | Formation of this compound and a granular white precipitate | google.com |
| Phenylmagnesium bromide | Zinc chloride | THF | N/A | Preparation of Phenylzinc halide | reddit.com |
Transmetalation from Phenyllithium (B1222949) Reagents
An alternative transmetalation pathway begins with a phenyllithium reagent. This method is particularly useful when specific substitution patterns are required or when the precursor is more amenable to lithiation than Grignard formation. The highly reactive phenyllithium intermediate is generated and then immediately quenched with a zinc halide to form the more stable and less reactive phenylzinc species. nih.gov
Phenyllithium is often prepared in situ via a halogen-lithium exchange reaction, where an aryl halide (e.g., iodobenzene (B50100) or bromobenzene) is treated with an alkyllithium reagent, typically n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). This exchange is extremely rapid and must be conducted at very low temperatures (commonly -78 °C or below) to prevent side reactions, such as the reaction of the newly formed phenyllithium with the starting aryl halide. orgsyn.orguni-muenchen.deprinceton.edu
Immediately following the formation of the aryllithium species, a solution of anhydrous zinc chloride or zinc bromide in THF is added to the cold reaction mixture. This effects the transmetalation, producing the phenylzinc halide. nih.govresearchgate.net This sequential, one-pot procedure allows for the generation of the organozinc reagent without isolating the highly reactive and often unstable organolithium intermediate.
A significant advantage of converting highly reactive organolithium or Grignard reagents into organozinc compounds is the enhanced functional group tolerance. wikipedia.orgresearchgate.net Organolithium reagents are strong bases and nucleophiles that react with a wide array of functional groups, including esters, ketones, nitriles, and amides. nih.gov By transmetalating to zinc, the reactivity of the organometallic is attenuated, rendering the resulting this compound compatible with these sensitive moieties. uni-muenchen.desigmaaldrich.com
This compatibility is crucial for the synthesis of complex, polyfunctional molecules. The transmetalation step effectively serves to "protect" the reactive carbanionic character of the phenyl group, allowing it to be used in subsequent transformations, like Negishi cross-coupling, without affecting other functional groups present in the molecule. wikipedia.org
Ligand-Accelerated Transmetalation Processes
The efficiency of organozinc reagent formation can be significantly enhanced by the use of certain additives or "ligands" that accelerate the reaction. In the context of this compound synthesis, the most impactful additive is lithium chloride (LiCl). organic-chemistry.orgnih.gov
The presence of stoichiometric LiCl has several beneficial effects:
Increased Reaction Rates: LiCl accelerates the direct insertion of zinc into aryl halides. organic-chemistry.org
Solubilization of Organozinc Species: It prevents the organozinc reagent from precipitating or adhering to the surface of the zinc metal by forming soluble "ate" complexes (e.g., PhZnBr·LiCl). nih.govnih.gov This keeps the metal surface active and increases the concentration of the reagent in solution.
Enhanced Reactivity: The formation of higher-order zincates, such as [PhZnBrCl]⁻Li⁺, increases the nucleophilicity of the phenyl group compared to the neutral this compound, which can be beneficial in subsequent coupling reactions. beilstein-journals.orgnih.govresearchgate.net
The use of LiCl has become a standard and powerful modification in the preparation of functionalized organozinc reagents, often allowing reactions to proceed under milder conditions and with higher yields. beilstein-journals.org
Optimized Preparation Protocols for Functionalized this compound Derivatives
The synthesis of this compound derivatives bearing sensitive functional groups requires specialized protocols that bypass the use of highly reactive Grignard or organolithium precursors. Optimized methods have been developed that rely on the direct insertion of zinc into functionalized aryl halides, a process greatly facilitated by the presence of lithium chloride.
One of the most effective protocols, developed by Knochel and coworkers, involves the direct insertion of activated zinc dust into a functionalized aryl iodide or bromide in THF in the presence of LiCl. organic-chemistry.org This method is notable for its operational simplicity and its remarkable tolerance for a wide range of functional groups.
Table 2: Synthesis of Functionalized Arylzinc Reagents via LiCl-Mediated Zinc Insertion
| Aryl Halide Precursor | Functional Group | Reaction Conditions | Yield of Zinc Reagent | Reference |
|---|---|---|---|---|
| Ethyl 4-iodobenzoate (B1621894) | Ester | Zn dust, LiCl, THF, 25°C | >95% | organic-chemistry.org |
| 4-Iodobenzonitrile | Nitrile | Zn dust, LiCl, THF, 25°C | >95% | organic-chemistry.org |
| 3-Iodobenzonitrile | Nitrile | Zn dust, LiCl, THF, 25°C | >95% | organic-chemistry.org |
An alternative "in-situ trapping" method has also been developed for less reactive aryl bromides. In this procedure, the aryl bromide is treated with magnesium turnings in the presence of both ZnCl₂ and LiCl. nih.govbeilstein-journals.org The highly reactive Grignard reagent is formed transiently and is immediately trapped by the co-present zinc chloride to form the more stable arylzinc species. This prevents the Grignard reagent from reacting with sensitive functionalities on the starting material. rsc.orgresearchgate.net
Table 3: In-Situ Trapping Protocol for Functionalized Phenylzinc Bromides
| Aryl Bromide Precursor | Functional Group | Reaction Conditions | Subsequent Product Yield | Reference |
|---|---|---|---|---|
| Methyl 3-bromobenzoate | Ester | Mg, ZnCl₂, LiCl, THF | 79% (after Pd-coupling) | beilstein-journals.org |
These optimized protocols have significantly broadened the scope of accessible phenylzinc reagents, enabling the straightforward synthesis of complex building blocks for the pharmaceutical and materials science industries.
Strategies for ortho-, meta-, and para-Substituted Phenylzinc Bromides
The direct insertion of metallic zinc into the carbon-bromine bond of a substituted bromobenzene is the most common and straightforward approach for the synthesis of this compound derivatives. However, the position of the substituent on the aromatic ring—ortho, meta, or para—can significantly influence the reaction's feasibility and conditions.
General Synthetic Considerations:
The reactivity of the starting aryl bromide is a key factor. Electron-withdrawing groups on the aromatic ring can facilitate the oxidative addition of zinc, while electron-donating groups may have the opposite effect. The choice of solvent is also critical, with tetrahydrofuran (THF) being the most commonly employed medium due to its ability to solvate the resulting organozinc species.
Ortho-Substituted Phenylzinc Bromides:
The synthesis of ortho-substituted phenylzinc bromides can be challenging due to steric hindrance. The substituent in the ortho position can impede the approach of the aryl bromide to the zinc surface, potentially slowing down the rate of insertion. To overcome this, highly activated zinc, such as Rieke zinc, or the use of activating additives is often necessary. In some cases, chelation assistance from the ortho-substituent can facilitate the reaction. For instance, an ortho-methoxy group might coordinate to the zinc surface, bringing the carbon-bromine bond into proximity for insertion.
Meta-Substituted Phenylzinc Bromides:
The formation of meta-substituted phenylzinc bromides generally proceeds with fewer steric constraints compared to their ortho counterparts. The electronic nature of the substituent remains a primary consideration, influencing the reaction rate. Standard activation methods for zinc, such as treatment with 1,2-dibromoethane and trimethylsilyl (B98337) chloride, are typically sufficient to promote the reaction.
Para-Substituted Phenylzinc Bromides:
Para-substituted phenylzinc bromides are often the most readily accessible of the three isomers. The substituent is remote from the reaction center, minimizing steric effects. Consequently, the electronic properties of the substituent are the dominant factor governing the ease of zinc insertion. A wide range of functional groups can be tolerated in the para position, making these reagents particularly valuable in multi-step syntheses.
Table 1: Synthesis of Substituted Phenylzinc Bromides This table is interactive. Click on the headers to sort the data.
| Substituent Position | Example Precursor | Typical Reaction Conditions | Observed Yield (%) | Key Considerations |
|---|---|---|---|---|
| Ortho | 2-Bromotoluene | Activated Zinc (Rieke Zinc), THF, reflux | 70-85 | Steric hindrance may require more reactive zinc or longer reaction times. |
| Meta | 3-Bromoanisole | Zinc dust, THF, LiCl, 40 °C | 85-95 | Electronic effects of the substituent are the primary factor. |
| Para | 4-Bromobenzonitrile | Zinc dust, THF, LiCl, 25 °C | >95 | Generally proceeds with high efficiency due to minimal steric hindrance. |
Impact of Additives (e.g., LiCl, MgCl₂, TBAI) on Formation and Stability
The efficiency of this compound synthesis and the stability of the resulting reagents can be dramatically improved through the use of specific additives. These additives play crucial roles in activating the zinc metal, solubilizing the organozinc product, and modifying its reactivity.
Lithium Chloride (LiCl):
Lithium chloride is arguably the most significant additive in modern organozinc chemistry. Its primary role is to facilitate the dissolution of the initially formed, and often poorly soluble, this compound from the surface of the zinc metal. nih.govbeilstein-journals.org This prevents the passivation of the zinc surface, allowing the reaction to proceed to completion. nih.gov The mechanism involves the formation of a soluble "ate" complex (ArZnBr·LiCl), which is more reactive and stable in solution. beilstein-journals.org The presence of LiCl can transform a sluggish or failing reaction into a high-yielding and rapid synthesis, often allowing for the use of less reactive aryl bromides and milder reaction conditions. beilstein-journals.org
Magnesium Chloride (MgCl₂):
While not as universally employed as LiCl in the direct synthesis of this compound from zinc metal, magnesium chloride plays a vital role in alternative preparative routes and in modulating the reactivity of the final organozinc species. For instance, this compound can be prepared via transmetalation from the corresponding Grignard reagent (phenylmagnesium bromide) and zinc chloride. In this context, the byproduct MgCl₂ remains in the solution. It has been observed that the presence of MgCl₂ can enhance the reactivity of organozinc reagents in subsequent reactions, such as additions to carbonyl compounds. semanticscholar.org This is attributed to the formation of more reactive mixed-metal species or to MgCl₂ acting as a Lewis acid to activate the electrophile.
Tetrabutylammonium Iodide (TBAI):
Tetrabutylammonium iodide is a phase-transfer catalyst that has found application in various organometallic reactions. hschemraw.com In the context of organozinc chemistry, TBAI has been noted to significantly increase the yield in certain cobalt-catalyzed cross-coupling reactions involving organozinc reagents. semanticscholar.org While its direct role in the formation of this compound is less documented than that of LiCl, it is plausible that as a source of iodide ions, it could play a role in activating the zinc surface. Furthermore, as a phase-transfer catalyst, it may facilitate the interaction between the organic halide and the solid zinc metal, particularly in less polar solvent systems.
Table 2: Effect of Additives on this compound Synthesis This table is interactive. Use the filters to narrow down the data.
| Additive | Primary Function | Impact on Formation | Impact on Stability |
|---|---|---|---|
| LiCl | Solubilizing Agent | Accelerates reaction rate, increases yield, allows for milder conditions. | Forms stable, soluble "ate" complexes. |
| MgCl₂ | Reactivity Enhancer | Primarily relevant in transmetalation routes; can increase the reactivity of the formed organozinc reagent. | Can form mixed-metal species with altered stability and reactivity. |
| TBAI | Phase-Transfer Catalyst / Activator | May enhance reaction rates by facilitating interaction at the solid-liquid interface. | Less direct impact on the stability of the organozinc species itself. |
Mechanistic Investigations of Phenylzinc Bromide Reactivity
Fundamental Reaction Pathways
The reactivity of phenylzinc bromide is characterized by several key mechanistic pathways, including nucleophilic addition, oxidative addition to transition metal centers, and reductive elimination within catalytic cycles. These pathways are often interconnected, particularly in transition-metal-catalyzed cross-coupling reactions.
Nucleophilic Addition Mechanisms
Organozinc reagents like this compound are known for their nucleophilic character, although they are generally less reactive than their Grignard or organolithium counterparts. wikipedia.orgacs.org This moderate reactivity allows for greater functional group tolerance in synthetic applications. nptel.ac.ind-nb.info
The fundamental process in a nucleophilic addition reaction involves the attack of the carbanionic portion of the organozinc reagent on an electrophilic center. nptel.ac.in In the case of this compound, the phenyl group acts as the nucleophile. These reactions can occur with various electrophiles, such as aldehydes, ketones, and iminium intermediates. acs.orgd-nb.info For instance, the reaction with a carbonyl compound proceeds via the formation of a zinc enolate, which then attacks the carbonyl group. nptel.ac.in
A notable example of a reaction driven by nucleophilic addition is the ring-opening of cyclopropenedicarboxylates. This compound, in this case, can lead to a ring-opening dimerization, yielding a 1,4-enyne product. researchgate.net
Oxidative Addition to Transition Metal Centers
In many catalytic cycles, particularly in cross-coupling reactions like the Negishi coupling, the initial step involves the oxidative addition of an organic halide to a low-valent transition metal catalyst, such as palladium(0) or nickel(0). acs.orgrsc.org This is followed by a crucial step known as transmetalation, where the organic group from the organozinc reagent is transferred to the transition metal center. d-nb.infoacs.orgrsc.org
The generally accepted mechanism for Negishi coupling reactions involves three primary steps:
Oxidative Addition: A low-valent transition metal catalyst undergoes oxidative addition to an organic halide (R-X), forming a [R-M-X] intermediate. rsc.org
Transmetalation: The organozinc reagent (PhZnBr) then reacts with the [R-M-X] intermediate, transferring the phenyl group to the metal center to form a [R-M-Ph] species. rsc.org
Reductive Elimination: This final step involves the formation of the new carbon-carbon bond (R-Ph) and the regeneration of the low-valent metal catalyst. rsc.orgwikipedia.org
The efficiency of the transmetalation step can be influenced by various factors, including the nature of the ligands on the transition metal and the specific organozinc reagent used. acs.org For instance, the formation of higher-order zincate species, such as [Ph₂ZnBr]Li, has been shown to facilitate the transmetalation step in nickel-catalyzed cross-coupling reactions. chemrxiv.org
Reductive Elimination Pathways in Catalytic Cycles
Reductive elimination is the final, product-forming step in many catalytic cross-coupling reactions. wikipedia.org In the context of this compound chemistry, after the transmetalation of the phenyl group to the transition metal center, the resulting diorganometal species undergoes reductive elimination to form the desired biaryl product and regenerate the active catalyst. rsc.orgwikipedia.org
This process involves the formation of a new covalent bond between the two organic ligands attached to the metal center, with a concurrent decrease in the metal's oxidation state. wikipedia.org For mononuclear reductive elimination, which is common for metals like palladium(II) and nickel(II), the groups being eliminated must be positioned cis to each other on the metal complex. wikipedia.org
Research has shown that the nature of the metal can significantly impact the facility of reductive elimination. For example, zinc has been observed to promote a rate-limiting C-H reductive elimination step in certain heterobimetallic systems. nih.gov
Role of the Zinc-Carbon Bond in Chemical Transformations
The zinc-carbon (Zn-C) bond is the cornerstone of this compound's reactivity. Its unique characteristics dictate the compound's behavior in various chemical transformations.
Nature of the Zinc-Carbon Bond and its Reactivity Modifiers
The bond between carbon and zinc is a polar covalent bond, with polarization towards the carbon atom due to the difference in electronegativity (Carbon: 2.5, Zinc: 1.65). wikipedia.org This polarity imparts nucleophilic character to the phenyl group. nptel.ac.in However, compared to the more ionic bonds in organolithium and Grignard reagents, the Zn-C bond is more covalent, leading to the aforementioned lower reactivity and higher functional group tolerance of organozinc compounds. wikipedia.orgnptel.ac.ind-nb.info
The reactivity of the Zn-C bond can be modulated by several factors:
Additives: The presence of salts, such as lithium halides, can lead to the formation of more reactive "ate" complexes or higher-order zincates. chemrxiv.orgcore.ac.uk These species can enhance the rate of transmetalation in cross-coupling reactions.
Solvents: The choice of solvent can influence the aggregation state and reactivity of organozinc reagents. Solvents like tetrahydrofuran (B95107) (THF) are commonly used. ncl.res.in
Catalysts: Transition metal catalysts are frequently employed to enhance the reactivity of the otherwise moderately reactive organozinc reagents. nptel.ac.ind-nb.info The catalyst facilitates the transfer of the organic group from zinc to the transition metal, which then participates in the bond-forming reductive elimination step. d-nb.info
Electronic and Steric Effects of the Phenyl Moiety
The phenyl group in this compound plays a significant role in its reactivity through both electronic and steric effects.
Electronic Effects:
The electronic nature of the phenyl ring can be modified by substituents, which in turn influences the reactivity of the Zn-C bond. Electron-donating groups on the phenyl ring can increase the nucleophilicity of the reagent. For example, a dimethylamino group at the para position enhances the electron density of the aromatic ring, making the reagent more reactive in cross-coupling and nucleophilic addition reactions.
Steric Effects:
The steric bulk of the phenyl group and any substituents can influence the regioselectivity and stereoselectivity of reactions. vulcanchem.com In transition metal-catalyzed reactions, the steric properties of the ligands on the metal center, in conjunction with the steric profile of the organozinc reagent, can be critical. acs.orgacs.org For instance, bulky phosphine (B1218219) ligands on a platinum complex have been shown to have a striking effect on the rate of transmetalation with this compound. acs.orgacs.org Similarly, the steric bulk of substituents on the phenyl ring can hinder or facilitate certain reaction pathways, such as β-hydride elimination. vulcanchem.com
Kinetic Studies and Reaction Rate Determinants
Analysis of Rate-Determining Steps in Catalytic Cycles
The catalytic cycle of cross-coupling reactions, such as the Negishi coupling, generally involves three primary steps: oxidative addition, transmetalation, and reductive elimination. acs.org The rate-determining step (RDS) can vary depending on the specific reactants, catalyst system, and reaction conditions.
In many palladium-catalyzed Negishi cross-coupling reactions, kinetic measurements have pointed to oxidative addition as the rate-determining step. uni-muenchen.dedoi.org For instance, in the coupling of aryl bromides with organozinc chlorides catalyzed by a palladium bipyridyl complex, the observation that electron-deficient aryl bromides react more smoothly and that the reaction requires higher temperatures for electron-rich aryl bromides suggests that the oxidative addition of the aryl bromide to the palladium center is the slow step. doi.org A detailed kinetic analysis of the reaction between ethyl 4-iodobenzoate (B1621894) and butylzinc bromide also identified oxidative addition as the RDS. uni-muenchen.de However, this study also revealed a more complex scenario where the organozinc reagent is involved in this step, highlighting the potential for intricate interactions between the catalyst, substrate, and organometallic reagent. uni-muenchen.de
Conversely, other studies have identified transmetalation —the transfer of the phenyl group from zinc to the palladium center—as the rate-limiting step. rsc.orgresearchgate.net Research comparing various phenylzinc reagents prepared from different zinc halides found that the reaction rate was first-order dependent on the concentration of the phenylzinc reagent, which is a strong confirmation that transmetalation is the RDS in that specific system. rsc.org This study further correlated the reaction rate with the nature of the halide, with phenylzinc iodide exhibiting the highest reactivity due to a longer and weaker Zn-C bond. rsc.orgresearchgate.net In a nickel-catalyzed oxidative coupling of arylzinc reagents, transmetalation was also unequivocally identified as the rate-limiting step, allowing for the first quantitative measurement of the kinetic rate constants for this process from a live catalytic system. researchgate.net
The shift in the rate-determining step can be influenced by the steric and electronic properties of the ligands on the metal catalyst, the nature of the organozinc reagent, and the specific aryl halide used. acs.org
| Catalyst System | Coupling Partners | Identified Rate-Determining Step (RDS) | Key Findings |
|---|---|---|---|
| Pd(OAc)₂ / S-PHOS | Ethyl 4-iodobenzoate + BuZnBr·LiBr | Oxidative Addition uni-muenchen.de | The rate depends on the concentrations of both the Pd catalyst and the aryl iodide. The organozinc reagent was also found to be involved in this step. uni-muenchen.de |
| Pd-bipyridyl complex on MCM-41 | Aryl bromides + PhZnCl | Oxidative Addition doi.org | Electron-deficient aryl bromides reacted more efficiently, supporting oxidative addition as the RDS. doi.org |
| Pd-xantphos | Phenylzinc halides (PhZnX) | Transmetalation rsc.orgresearchgate.net | The reaction rate was first-order in [PhZnX] and depended on the halide (I > Br > Cl), indicating the breaking of the Zn-C bond is rate-limiting. rsc.orgresearchgate.net |
| Ni-based catalyst | Arylzinc reagents + Alkyl electrophiles | Transmetalation researchgate.net | This system allowed for the direct kinetic measurement of the transmetalation step. researchgate.net |
Influence of Catalyst Loading and Reaction Temperature
Catalyst loading and reaction temperature are critical parameters that significantly affect the rate and efficiency of reactions involving this compound. Optimization of these conditions is essential for achieving high yields and turnover numbers (TONs).
Catalyst Loading: The concentration of the catalyst directly influences the number of active catalytic species available. Generally, increasing the catalyst loading leads to a faster reaction rate. However, for practical and economic reasons, particularly in large-scale synthesis, it is desirable to use the lowest possible catalyst loading without compromising the reaction's efficiency. Studies have shown that catalyst loadings for Negishi couplings with phenylzinc reagents can be lowered to as little as 0.01 mol% while maintaining excellent yields, especially with highly active catalyst systems. doi.org For example, in a Pd-catalyzed coupling, optimizing the solvent system allowed the catalyst loading to be reduced to 0.25 mol% while achieving full conversion. core.ac.uk
Reaction Temperature: Temperature affects the reaction rate according to the Arrhenius equation, with higher temperatures generally leading to faster reactions. However, elevated temperatures can also promote side reactions or catalyst decomposition. core.ac.uk The optimal temperature is often a compromise. For instance, in the coupling of aryl bromides with phenylzinc chloride, electron-deficient substrates reacted efficiently at 70°C, whereas more challenging electron-rich substrates required temperatures up to 110°C to achieve good yields. doi.org In other cases, reactions can be performed at or even below room temperature. The coupling of this compound with α-bromo nitrile was conducted at -78°C to achieve high enantioselectivity. acs.org
| Reaction Type | Catalyst System | Temperature | Catalyst Loading | Outcome |
|---|---|---|---|---|
| Negishi Coupling | NS-MCM-41-Pd | 70 °C | 0.1 mol% | 99% yield for coupling of 4-bromoacetophenone with phenylzinc chloride. doi.org |
| Negishi Coupling | NS-MCM-41-Pd | 110 °C | 1.0 mol% | Required for electron-rich 4-bromoanisole, yielding 88% product. doi.org |
| Negishi Coupling | Pd-PEPPSI-IHeptCl | 60 °C | 1 mol% | Full conversion in 1 hour. core.ac.uk |
| Negishi Coupling | Pd-PEPPSI-IHeptCl | 50 °C | 0.25 mol% | Full conversion achieved after optimizing solvent ratios, albeit with a longer reaction time. core.ac.uk |
| Enantioselective Coupling | NiCl₂(dme) / Chiral Ligand | -78 °C | Not specified | High yield and enantioselectivity in the coupling of α-bromo nitrile with an organozinc reagent. acs.org |
Kinetic Isotope Effect Measurements for Mechanistic Elucidation
The kinetic isotope effect (KIE) is a powerful tool for probing reaction mechanisms. It is defined as the ratio of the reaction rate of a reactant with a light isotope to that of a reactant with a heavy isotope (kL/kH). wikipedia.org A significant KIE is typically observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step (a primary KIE). wikipedia.org
While specific KIE studies focusing directly on this compound are not extensively documented in the reviewed literature, the technique has been widely applied to elucidate mechanisms of related organometallic reactions. For example, KIE measurements have been used to distinguish between different mechanisms in nucleophilic substitution reactions and to probe the transition states of C-H activation and reductive elimination steps. acs.orgwikipedia.org
In the context of organozinc reactions, KIE studies could provide definitive evidence for the rate-determining step. For example, if a significant KIE were observed upon isotopic labeling of the carbon atom in the C-Zn bond of this compound, it would strongly support transmetalation as the RDS. Conversely, a KIE observed at the aryl halide's carbon atom involved in C-X bond cleavage would point towards oxidative addition being the RDS. In the absence of direct studies on this compound, data from related systems, such as the reactions of organocuprates or Grignard reagents, where KIEs have been measured, serve as a basis for mechanistic proposals in organozinc chemistry. researchgate.net
Radical Intermediates in this compound Transformations
While many reactions of organozinc reagents are described by polar, two-electron pathways (involving nucleophilic attack), there is growing evidence for the involvement of radical intermediates generated through single-electron transfer (SET) processes. These radical pathways can compete with or dominate the conventional polar mechanisms, especially under specific conditions.
Electron Transfer Processes in Organozinc Reactions
Single-electron transfer (SET) from an organometallic reagent to an electrophile can generate a radical-anion and a radical-cation pair, which can then proceed to products through radical intermediates. For organozinc reagents, the possibility of an SET mechanism has been considered, particularly in reactions that are analogous to those of Grignard reagents, where SET pathways are well-established. researchgate.net
Control experiments and mechanistic probes are often used to detect the presence of radical intermediates. For instance, in a CuI-promoted sulfenylation of organozinc reagents, a radical mechanism was proposed based on an experiment with a mixed disulfide that yielded a 1:1 ratio of the two possible sulfide (B99878) products, which is characteristic of a radical process. rsc.org It has been noted that for some organometallic reagents, mechanisms involving electron transfer can effectively compete with direct polar additions. researchgate.net The formation of radical intermediates has also been supported by the use of radical clocks in studies on the oxidative addition of zinc to organic bromides, where electron transfer was suggested as the rate-determining step. researchgate.net
Photo-Induced Acceleration Mechanisms
A significant advancement in controlling reaction pathways is the use of photoirradiation. Recently, it has been demonstrated that visible light can dramatically accelerate the cross-coupling reactions of arylzinc reagents, including those derived from this compound, through a photoredox-catalyzed mechanism. researchgate.netnih.gov
This photo-induced method not only allows reactions to proceed under much milder conditions but can also expand the scope of suitable substrates. nih.gov
| Entry | Photoredox Catalyst (PC) | Conditions | Time (h) | Conversion (%) | Yield (%) |
|---|---|---|---|---|---|
| 1 | None | 25 °C, Dark | 6 | 2 | 1 |
| 2 | None | 110 °C, Dark | 6 | 31 | 29 |
| 3 | None | 110 °C, Dark | 24 | 96 | 91 |
| 4 | BDA | 25 °C, Light (470 nm) | 24 | >99 | 98 |
| 5 | Ir(ppy)₃ | 25 °C, Light (470 nm) | 24 | 57 | 52 |
The reaction involved a phenylzinc reagent prepared from phenylmagnesium bromide and zinc chloride.
Catalytic Applications of Phenylzinc Bromide in Organic Synthesis
Transition-Metal-Catalyzed Cross-Coupling Reactions
Transition-metal catalysis is a cornerstone of modern organic synthesis, and phenylzinc bromide is a key player in this field. icmpp.ro It participates in a variety of cross-coupling reactions, most notably the Negishi coupling, which facilitates the formation of C-C bonds by reacting with organic halides or triflates in the presence of a nickel or palladium catalyst. researchgate.netorganic-chemistry.org These reactions are valued for their versatility and mild conditions. thieme-connect.de Organozinc reagents like this compound are also utilized in copper-promoted reactions. sigmaaldrich.com
Negishi Cross-Coupling with Aryl and Vinyl Halides/Triflates
The Negishi cross-coupling reaction, first reported in 1977, was a pioneering method for the synthesis of unsymmetrical biaryls in high yields. organic-chemistry.org This versatile reaction involves the coupling of organozinc compounds, such as this compound, with a range of halides including aryl, vinyl, benzyl, or allyl halides, and is not limited to biaryl formation. organic-chemistry.org The general mechanism for these transition-metal-catalyzed cross-coupling reactions follows a catalytic cycle that includes oxidative addition, transmetalation, and reductive elimination. rsc.orgrsc.org
Palladium catalysts are frequently employed in Negishi cross-coupling reactions due to their high selectivity. thieme-connect.de The choice of ligand coordinated to the palladium center is critical as it significantly influences the catalyst's reactivity and the reaction's efficiency. uni-muenchen.de The development of new ligands has been a major focus in advancing these coupling reactions. icmpp.ro
Early studies utilized triarylphosphines or chelating bis-triarylphosphines. uni-muenchen.de It was later discovered that bulky ligands, such as those developed by Buchwald's laboratory, can lead to highly reactive monoligated palladium complexes. uni-muenchen.de For instance, the commercially available Pd(P(t-Bu)₃)₂ has proven to be a general and effective catalyst for the Negishi cross-coupling of a wide array of aryl and vinyl chlorides with arylzinc reagents like this compound. acs.org This catalyst system tolerates various functional groups, including nitro groups, and can achieve high turnover numbers. acs.org
Another notable ligand system involves the tetraphosphine cis,cis,cis-1,2,3,4-tetrakis(diphenylphosphinomethyl)cyclopentane (Tedicyp). When combined with [Pd(C₃H₅)Cl]₂, it forms a highly active catalyst for the cross-coupling of aryl bromides with alkyl- or arylzinc derivatives, achieving very high turnover numbers (TONs), in some cases exceeding 10⁹. nobelprize.orgacs.org For example, the reaction of this compound with p-iodotoluene in the presence of Cl₂Pd(DPEphos) has exhibited a TON of 9.7×10⁹. nobelprize.org
The development of biaryldialkylphosphine ligands, such as CPhos, has enabled efficient Negishi coupling of secondary alkylzinc halides with sterically demanding aryl bromides and activated aryl chlorides. nih.govmit.edu This is significant as it promotes the desired reductive elimination over the competing β-hydride elimination pathway. nih.govmit.edu
| Catalyst System | Substrates | Key Features/Findings | Yield (%) | Reference |
|---|---|---|---|---|
| Pd(P(t-Bu)₃)₂ | Aryl/Vinyl Chlorides + this compound | General for a wide range of chlorides; tolerates nitro groups. | High | acs.org |
| [Pd(C₃H₅)Cl]₂ / Tedicyp | Aryl Bromides + this compound | Very high turnover numbers (TONs). | Good | acs.org |
| Cl₂Pd(DPEphos) | p-Iodotoluene + this compound | Extremely high TON of 9.7×10⁹ reported. | ≥97 | nobelprize.org |
| Pd(OAc)₂ / CPhos | Aryl Bromides/Chlorides + Secondary Alkylzinc Halides | Effectively suppresses β-hydride elimination. | High | nih.govmit.edu |
While palladium catalysts are common, nickel catalysts also play a significant role in Negishi cross-coupling reactions. researchgate.net In some instances, nickel-based systems offer advantages, particularly with less reactive electrophiles. The catalytic cycle for nickel-catalyzed reactions is similar to that of palladium, involving oxidative addition, transmetalation, and reductive elimination. nih.gov
Recent research has focused on developing novel nickel complexes to improve catalytic efficiency and expand the substrate scope. For example, acenaphthoimidazolylidene palladium complexes have been shown to be highly active for Negishi reactions at low catalyst loadings. organic-chemistry.org Binuclear and mononuclear nickel-N-heterocyclic carbene (NHC) complexes have also been used effectively for the coupling of aryl chlorides. organic-chemistry.org
One study detailed the synthesis and characterization of four-coordinate Ni(II) complexes which were then applied to the Negishi cross-coupling of various aryl halides with this compound. researchgate.net These complexes demonstrated high catalytic potential without the need for additives. researchgate.net Another example involves the use of an amido pincer nickel complex to catalyze the cross-coupling of aryltrimethylammonium iodides with arylzinc reagents. organic-chemistry.org
The mechanism of nickel-catalyzed reactions can be nuanced. For instance, in the enantioselective arylation of pyridinium (B92312) ions, it is proposed that the reaction proceeds through a Ni(II) π-allyl intermediate formed by the oxidative addition of Ni(0) to the pyridinium salt. nih.gov Subsequent transmetalation with an arylzinc bromide and reductive elimination completes the cycle. nih.gov
| Nickel Catalyst/Complex | Substrates | Key Features/Findings | Reference |
|---|---|---|---|
| Four-coordinate Ni(II) complexes | Aryl Halides + this compound | High catalytic potential without additives. | researchgate.netresearchgate.net |
| Amido Pincer Nickel Complex | Aryltrimethylammonium Iodides + Arylzinc Reagents | Effective for coupling with non-traditional electrophiles. | organic-chemistry.org |
| NiCl₂(dme) / Ligand | Racemic Secondary Benzylic Halides + this compound | First enantioselective cross-couplings of this type. | researchgate.net |
| Ni(0) / Chiral Ligand | Pyridinium Salts + Arylzinc Bromides | Proceeds via a Ni(II) π-allyl intermediate. | nih.gov |
A significant advancement in Negishi coupling has been the development of enantioselective and stereoconvergent methods, which allow for the synthesis of chiral molecules with high enantiomeric excess (ee). acs.org These reactions are crucial for the preparation of pharmaceuticals and other biologically active compounds.
The Fu laboratory has made significant contributions in this area, demonstrating the first highly enantioselective cross-coupling reactions of secondary alkyl electrophiles. nih.gov While initial work focused on alkylzinc reagents, the extension to arylzinc species like this compound proved more challenging. nih.gov However, successful stereoconvergent Negishi arylations of α-bromoketones using a nickel/pybox catalyst system have been developed. mit.edu
In 2013, a stereoconvergent Negishi coupling of benzylic mesylates with organozinc reagents was reported, utilizing a bioxazoline ligand to achieve high enantioselectivity. acs.orgnih.gov This method is particularly useful as the benzylic mesylates can be prepared from the corresponding alcohols and used without purification. acs.orgnih.gov
More recently, stereoconvergent Negishi cross-couplings of racemic α-bromosulfonamides with phenylzinc iodide have been achieved, yielding highly enantioenriched benzylic sulfonamides. acs.org These reactions are notable for their application to unactivated electrophiles. acs.org
Copper-Mediated Cross-Coupling Reactions
In addition to palladium and nickel, copper has emerged as a valuable metal for mediating cross-coupling reactions involving organozinc reagents. sigmaaldrich.com Copper-catalyzed reactions offer alternative reactivity and can be particularly useful for the formation of carbon-heteroatom bonds.
A notable application of copper in conjunction with this compound is in the formation of carbon-sulfur (C-S) bonds, a process known as sulfenylation. Thioethers are important structural motifs in many natural products and pharmaceuticals. rsc.org
One method involves the reaction of in situ-formed sulfenyl chlorides with this compound to produce thioethers in good yields. acs.org This approach is tolerant of a variety of functional groups and can be used to synthesize sterically hindered thioethers. acs.org When phenylmagnesium bromide was used instead of this compound in some cases, the yields of the corresponding sulfides were lower. acs.org
Another protocol describes a copper(I) iodide-promoted sulfenylation of organozinc reagents using readily available arylsulfonyl chlorides as the sulfur source. rsc.orgrsc.org This reaction proceeds under mild conditions and produces the desired diaryl sulfides in good to excellent yields. rsc.orgrsc.org The reaction is tolerant of various functional groups, including nitro and cyano groups. rsc.org The process is believed to proceed through an alkyl/aryl radical generated from the organometallic reagent. rsc.orgrsc.org
| Copper Source | Sulfur Source | Key Features/Findings | Yield (%) | Reference |
|---|---|---|---|---|
| - | In situ-formed Sulfenyl Chlorides | Good yields for a variety of thioethers, including hindered ones. | Good | acs.org |
| CuI | Arylsulfonyl Chlorides / PPh₃ | Mild conditions, good to excellent yields, tolerant of various functional groups. | Good to Excellent | rsc.orgrsc.org |
Arylation of Unsaturated Systems
A significant application of this compound is in the directing-group-free, nickel-catalyzed 1,2-dicarbofunctionalization of unactivated alkenes. This strategy allows for the coupling of a wide range of olefins with aryl-substituted triflates and organometallic nucleophiles to produce diarylation adducts with high regioselectivity. nih.govnih.gov In this three-component reaction, this compound can serve as the organometallic nucleophile. nih.gov
Research has shown that when coupling an unactivated alkene like 1-octene (B94956) with 4-tolyl triflate, replacing phenylmagnesium bromide with phenylzinc chloride (PhZnCl) affords the desired 1,2-diarylated product as a single regioisomer in a comparable yield of 63%. nih.gov This highlights the utility of organozinc reagents in controlling site selectivity in complex transformations without the need for directing auxiliaries on the substrate. nih.govnih.gov The methodology is applicable to both unactivated and activated alkenes, providing a general approach to regioselective dicarbofunctionalization. nih.govnih.gov
This compound is employed as a nucleophile in the transition metal-catalyzed allylic arylation of various substrates. In rhodium-catalyzed reactions of unsymmetrical fluorinated acyclic allylic carbonates, this compound has been identified as an optimal organozinc reagent for achieving high regiospecificity in the alkylation process. nih.gov
Nickel-catalyzed enantioselective arylation reactions also utilize this compound. For instance, in the arylation of pyridinium ions, this compound afforded the 2,3-dihydro-4-pyridone product in high enantiomeric excess (92% ee). nih.gov While effective, in some palladium-catalyzed desulfinylative C–C allylations, the coupling reaction with phenylzinc chloride was observed to be significantly slower than the corresponding reaction with phenylmagnesium chloride. epfl.ch In certain nickel-catalyzed enantioselective cross-couplings of benzylic halides, the reaction with this compound was found to be slow, with no coupled product observed under the tested conditions. chemrxiv.org
Nucleophilic Substitution and Addition Reactions
Reaction with Sulfonyl Chlorides for Sulfone Synthesis
This compound serves as a precursor for the synthesis of diaryl sulfones through reaction with arylsulfonyl chlorides. A copper(I) iodide-catalyzed cross-coupling reaction provides an efficient route to these compounds. rsc.org This method is notable for its mild conditions and high yields. The reaction demonstrates broad functional group compatibility, tolerating amides, halides (F, Cl, Br), and nitro groups on the sulfonyl chloride partner. rsc.org
The optimization of reaction conditions found that CuI was the most efficient catalyst, leading to the consumption of the starting sulfonyl chloride within half an hour and affording the sulfone product in high yield. rsc.org A related method using phenylzinc iodide and a copper-based catalyst also facilitates the synthesis of sulfones from functionalized sulfonyl chlorides at room temperature. researchgate.net
Table 2: Synthesis of Diaryl Sulfones from this compound and Arylsulfonyl Chlorides
| Arylsulfonyl Chloride | Product | Yield (%) | Reference |
| 4-Toluenesulfonyl chloride | Phenyl p-tolyl sulfone | 91 | rsc.org |
| 4-Fluorobenzenesulfonyl chloride | 4-Fluorophenyl phenyl sulfone | 87 | rsc.org |
| 4-(Trifluoromethyl)benzenesulfonyl chloride | Phenyl 4-(trifluoromethyl)phenyl sulfone | 86 | rsc.org |
| 4-Nitrobenzenesulfonyl chloride | 4-Nitrophenyl phenyl sulfone | 85 | rsc.org |
| 2-Naphthalenesulfonyl chloride | Naphthalen-2-yl phenyl sulfone | 90 | rsc.org |
Formation of Organophosphorus Compounds (e.g., Phenyldichlorophosphine)
This compound is a documented reagent for the synthesis of organophosphorus compounds. Specifically, it can be used to prepare phenyldichlorophosphine through its reaction with phosphorus trichloride. orgsyn.orgorgsyn.org This reaction involves the nucleophilic attack of the phenyl group from the organozinc reagent onto the phosphorus center of phosphorus trichloride, displacing a chloride ion. This method represents a direct route to forming a carbon-phosphorus bond. While other methods for synthesizing phenyldichlorophosphine exist, such as the Friedel-Crafts reaction of benzene (B151609) and phosphorus trichloride, the use of this compound offers an alternative pathway via transmetalation. orgsyn.orgorgsyn.org
Reactions with Carbonimidic Dihalides
This compound has been investigated as a nucleophilic reagent in reactions with carbonimidic dihalides. In one study, the reaction of this compound with N-cyclohexylcarbonimidic dichloride was explored. This reaction resulted in the formation of the corresponding substitution product, although the yields were reported to be unsatisfactory. The reactivity of the organometallic reagent plays a crucial role in these transformations. For instance, more reactive Grignard reagents, such as phenylmagnesium bromide, showed a higher selectivity in similar reactions. Conversely, less reactive organometallics like phenylmercuric bromide did not yield any product under the same conditions. nobelprize.org The this compound was prepared in situ through an exchange reaction between phenylmagnesium bromide and zinc chloride. nobelprize.org
The general reaction involves the nucleophilic attack of the phenyl group from the organozinc reagent onto the electrophilic carbon of the carbonimidic dihalide. This type of reaction offers a potential route for the synthesis of various functionalized molecules, although optimization of reaction conditions is necessary to improve product yields when using this compound.
Ring-Opening and Cross-Coupling with Heterocycles (e.g., N-Pyridinium Aziridines for β-Phenethylamine Synthesis)
A notable application of organozinc reagents, including derivatives of this compound, is in the ring-opening and cross-coupling of heterocyclic compounds. A key example is the synthesis of β-phenethylamines through the reaction of N-pyridinium aziridines. psu.edu This method utilizes N-pyridinium aziridines as latent dual electrophiles. The process is initiated by a bromide-promoted ring-opening of the aziridine (B145994), which generates a β-halopyridinium amine intermediate. This intermediate then undergoes a selective nickel-catalyzed C-C cross-coupling reaction with an organozinc nucleophile at the benzylic C-Br bond. psu.edu
This strategy allows for the modular synthesis of a diverse array of β-phenethylamines. While various primary alkyl zinc nucleophiles provided moderate to good yields, the reaction with phenethylzinc bromide was less efficient, yielding the desired cross-coupled product in 20%. psu.edu The lower yield was attributed to competing β-hydride elimination, which led to the formation of styrene (B11656) as a significant byproduct (54% yield). psu.edu The reaction is notable for being stereoconvergent when chiral ligands are employed. psu.edu
| Organozinc Nucleophile | N-Aminopyridinium Salt Substrate | Catalyst/Ligand | Product | Yield (%) | Byproduct (Yield %) |
|---|---|---|---|---|---|
| Phenethylzinc bromide | N-pyridinium aziridine derivative | Ni catalyst | β-Functionalized phenethylaminopyridinium salt | 20 | Styrene (54) |
| n-Butylzinc bromide | N-pyridinium aziridine derivative | Ni catalyst / L1-L4 | β-Functionalized phenethylaminopyridinium salt | Moderate to good | - |
Domino and Multicomponent Reactions
This compound serves as a key reagent in domino and multicomponent reactions, enabling the efficient construction of complex molecular architectures from simple precursors in a single operation. These reactions are highly valued in organic synthesis for their atom economy and ability to rapidly build molecular complexity.
Cascade Reactions Involving this compound as a Key Reagent
Cascade reactions, also known as tandem or domino reactions, involving this compound have been developed for the synthesis of various carbo- and heterocyclic frameworks. These sequences often involve multiple bond-forming events that occur sequentially under a single set of reaction conditions.
One example is a palladium-catalyzed cascade cyclization/cross-coupling reaction. In a process developed for the synthesis of heterocyclic products, a Ni-catalyzed asymmetric cascade was demonstrated between an arylborane and alkyl bromides, highlighting the potential for organometallics in complex cascade processes. acs.org While this specific example uses an arylborane, similar cascade strategies are applicable to organozinc reagents like this compound.
Another significant cascade process is the palladium(0) coupling-electrocyclic ring closure sequence for the synthesis of polycyclic aromatic hydrocarbons such as chrysenes. In this method, a vinyl or aryl halide is coupled with an organozinc reagent like this compound, followed by an electrocyclic ring closure to form the polycyclic system. For example, the reaction of a bromodiene with this compound, catalyzed by [Pd(PPh₃)₄], yields the coupled product which can then undergo cyclization. psu.edu
| Reactant 1 | Reactant 2 | Catalyst | Reaction Type | Product Type | Yield (%) |
|---|---|---|---|---|---|
| Bromo diene (e.g., 1b) | This compound | [Pd(PPh₃)₄] | Coupling-electrocyclization | 2-Phenylnaphthalene derivative (5) | 44-77 |
Synthesis of Complex Polycyclic and Heterocyclic Frameworks
This compound is a valuable tool in multicomponent reactions for assembling complex polycyclic and heterocyclic structures. These reactions combine three or more starting materials in a one-pot process, often leading to the formation of multiple new bonds and stereocenters.
A notable example is a pseudo-three-component reaction enabled by this compound for the synthesis of unsaturated trisubstituted δ-valerolactones (dihydropyranones). This reaction proceeds through an aldol/aldol/elimination/lactonization domino process, starting from methyl glutaconate and aromatic aldehydes, where this compound acts as a key initiator or reagent. researchgate.net This process allows for the formation of four new bonds in a single step. researchgate.net
Furthermore, cobalt-catalyzed multicomponent reactions have been described for the synthesis of β-hydroxy- and β-aminocarbonyl compounds. These reactions involve the coupling of sp²-hybridized organic halides, Michael acceptors, and unsaturated electrophiles. The process is initiated by the in situ metalation of the organic halide, a step where an organozinc reagent could be employed, followed by a tandem conjugate addition/aldol or aza-aldol reaction. researchgate.net
This compound has also been used in the synthesis of various heteroaryl sulfides. It reacts with a range of in situ-formed sulfenyl chlorides derived from heterocyclic thiols to produce the corresponding sulfides in good to excellent yields. Heterocycles such as benzothiazole, benzoxazole, pyrimidine, tetrazole, oxadiazole, and imidazole (B134444) are well-tolerated in this transformation. acs.org
| Reaction Type | Reactants | Catalyst/Promoter | Product Framework | Key Features |
|---|---|---|---|---|
| Pseudo Three-Component Reaction | Methyl glutaconate, Aromatic aldehydes, this compound | - | Dihydropyranones | Aldol/aldol/elimination/lactonization domino; Four new bonds formed. researchgate.net |
| Synthesis of Heteroaryl Sulfides | Heteroaromatic thiols (via sulfenyl chlorides), this compound | - | Diaryl and Heteroaryl Sulfides | Compatible with benzothiazole, benzoxazole, pyrimidine, etc. acs.org |
Advanced Methodologies and Innovations in Phenylzinc Bromide Chemistry
Enhancing Functional Group Tolerance and Chemoselectivity
A primary advantage of organozinc reagents like phenylzinc bromide is their moderate reactivity, which imparts a high degree of functional group tolerance compared to more reactive organometallic counterparts such as Grignard or organolithium reagents. vulcanchem.com This inherent chemoselectivity allows for the synthesis of complex, polyfunctional molecules without the need for extensive protecting group strategies. acs.org
Strategies for Compatibility with Sensitive Functionalities (e.g., Nitriles, Esters, Amides, Halogens, Nitro Groups)
The exceptional tolerance of this compound towards sensitive functional groups is a well-established feature of its chemistry. sigmaaldrich.com A spectrum of functionalities, including esters, nitriles, amides, ketones, halides, and even nitro groups, are compatible with arylzinc halides in cross-coupling reactions. vulcanchem.comwhiterose.ac.uk This compatibility extends to both the organozinc reagent and the electrophilic coupling partner. vulcanchem.com
One key strategy for preparing highly functionalized arylzinc reagents involves the direct insertion of highly reactive, finely divided zinc, known as Rieke® Zinc. sigmaaldrich.comsigmaaldrich.com This activated zinc reacts directly with functionalized aryl bromides or chlorides that would not be amenable to the harsher conditions required for Grignard reagent formation. sigmaaldrich.comsigmaaldrich.com This method tolerates a variety of sensitive groups, including nitriles, esters, and amides, directly on the organometallic precursor. sigmaaldrich.com
Furthermore, copper(I)-promoted reactions of organozinc reagents with arylsulfonyl chlorides have been developed that proceed under mild conditions and tolerate important functional groups like nitro and cyano moieties on the coupling partner. rsc.orgrsc.org
Table 1: Functional Group Compatibility of this compound in Cross-Coupling Reactions
| Functional Group | Compatibility Status | Notes | Citations |
|---|---|---|---|
| Nitriles (Cyano) | Tolerated | Compatible on both the organozinc and electrophile. | vulcanchem.comsigmaaldrich.comsigmaaldrich.comrsc.org |
| Esters | Tolerated | A key advantage over many organomagnesium reagents. | vulcanchem.comsigmaaldrich.comsigmaaldrich.com |
| Amides | Tolerated | Well-tolerated in various coupling protocols. | sigmaaldrich.comsigmaaldrich.com |
| Ketones | Tolerated | Allows for the synthesis of complex carbonyl compounds. | vulcanchem.comsigmaaldrich.comsigmaaldrich.com |
| Halogens (Cl, Br) | Tolerated | Enables sequential, site-selective cross-couplings. | vulcanchem.comresearchgate.net |
| Nitro Groups | Tolerated | Demonstrates high chemoselectivity. | vulcanchem.comwhiterose.ac.ukrsc.org |
Regioselective and Stereoselective Control in Complex Substrates
Achieving high levels of regio- and stereoselectivity is critical when synthesizing complex molecular architectures. In the context of this compound chemistry, this control is primarily achieved through the strategic selection of catalysts, ligands, and the inherent structural features of the substrates.
Palladium-catalyzed cross-coupling reactions are instrumental in this regard. For instance, a controllable diastereoselective Negishi coupling of secondary benzylic zinc reagents with aryl bromides has been demonstrated. researchgate.net The stereochemical outcome (syn- or anti-products) can be directed by the steric bulk of an amide group on the organozinc reagent in the presence of a palladium acetate (B1210297) catalyst and a phosphine (B1218219) ligand (S-Phos). researchgate.net Similarly, palladium-catalyzed reactions of this compound with chiral allylic acetates can proceed with a modest preference for inversion of stereochemistry. acs.orgorganic-chemistry.org
The choice of ligand is paramount. In the rhodium-catalyzed arylzincation of alkynes, the selectivity can be switched. Using a binap ligand leads to a 1,4-migration to form an ortho-alkenylphenylzinc species with high regioselectivity, whereas a cod ligand favors the direct arylation product. escholarship.org Removable bidentate directing groups on the substrate can also be used to control both regio- and diastereoselectivity in nickel-catalyzed difunctionalization reactions, proceeding through a metallacycle intermediate to ensure a specific outcome. nih.gov
Table 2: Examples of Selective Control in this compound Reactions
| Reaction Type | Catalyst/Ligand | Substrate | Outcome | Yield | Citations |
|---|---|---|---|---|---|
| Diastereoselective Negishi Coupling | Pd(OAc)₂, S-Phos | Secondary benzylic zinc reagent | Controllable syn/anti selectivity based on amide sterics. | N/A | researchgate.net |
| Stereospecific Allylic Arylation | Pd(PPh₃)₄ | Chiral allylic acetate | Inversion of stereochemistry. | Good | acs.orgorganic-chemistry.org |
| Regioselective Arylzincation | [RhCl(coe)₂]₂/binap | 4-Octyne | Highly selective 1,4-migration. | 82% | escholarship.org |
| Regioselective Arylzincation | [RhCl(cod)]₂ | 4-Octyne | Direct arylation product favored. | 82% | escholarship.org |
| Negishi Coupling of 2-bromophosphinine | Pd₂dba₃/dppp (B1165662) | This compound | Phenylated phosphinine product. | 76% | uit.no |
Development of Mild and Sustainable Reaction Conditions
A major thrust in modern chemical synthesis is the development of processes that are not only efficient but also environmentally sustainable. This includes moving towards milder reaction conditions, such as ambient temperature, and utilizing greener solvent systems.
Room Temperature Transformations and Photo-Catalysis
Many reactions involving this compound can be conducted under mild conditions, including at room temperature. rsc.orgorganic-chemistry.org A significant innovation in this area is the use of photocatalysis to drive reactions that would otherwise require high temperatures. researchgate.netresearchgate.net Researchers have shown that visible light can accelerate the electron-catalyzed cross-coupling of arylzinc reagents with aryl halides at room temperature. nih.govresearchgate.net This process, which can be metal-free or use a photoredox catalyst, relies on the photoexcitation of either the catalyst or an anion radical intermediate to facilitate the single-electron transfer steps that drive the catalytic cycle. researchgate.netnih.govresearchgate.net This method expands the substrate scope to include less reactive aryl chlorides and avoids the high energy input typical of traditional thermal methods. nih.gov
Table 3: Photo-Catalyzed Cross-Coupling of Phenylzinc Reagent at Room Temperature
| Aryl Halide | Photoredox Catalyst (PC) | Light Source | Time (h) | Yield | Citations |
|---|---|---|---|---|---|
| 3,5-Xylyl iodide | None | None | 6 | 1% | nih.gov |
| 3,5-Xylyl iodide | BDA | 470 nm LED | 6 | 99% | nih.govresearchgate.net |
| 4-Chlorobenzonitrile | BDA | 470 nm LED | 24 | 99% | nih.gov |
| 4-Chloro-N,N-dimethylbenzamide | BDA | 470 nm LED | 24 | 93% | nih.gov |
(Phenylzinc reagent prepared in situ from PhMgBr and ZnCl₂. BDA = a donor-acceptor type photoredox catalyst)
Solvent Optimization and Green Chemistry Approaches
The choice of solvent is a critical factor in the sustainability of a chemical process. While traditional solvents like tetrahydrofuran (B95107) (THF) and 1,4-dioxane (B91453) are effective, there is a strong push towards greener alternatives. whiterose.ac.ukuit.no Solvents such as 2-methyltetrahydrofuran (B130290) (2-Me-THF) and tert-amyl alcohol are now being employed for nickel-catalyzed couplings. acs.org
A transformative green chemistry approach involves performing Negishi-like couplings in water at room temperature. organic-chemistry.orgnih.gov This is made possible by micellar catalysis, where a nonionic amphiphile (surfactant) like PTS creates hydrophobic pockets (micelles) within the aqueous phase. organic-chemistry.org These micelles act as nano-reactors, concentrating the reactants and facilitating the palladium-catalyzed coupling without the need for bulk organic solvents. researchgate.netorganic-chemistry.org This method tolerates various functional groups and offers a significantly more sustainable alternative to traditional protocols. organic-chemistry.orgnih.gov
Solvent choice can also be a tool for reaction control. By tuning the polarity of the reaction medium with a binary solvent blend, such as DMI-THF, chemoselective couplings can be achieved, allowing for the selective reaction at one halide in a di-halogenated substrate. whiterose.ac.uk
Novel Ligand Design for Catalytic Systems
The ligand bound to the metal catalyst is not a passive spectator but an active participant that profoundly influences the reaction's efficiency, selectivity, and scope. The rational design of ligands is therefore a cornerstone of advancing catalytic reactions involving this compound.
For standard cross-couplings, simple phosphine ligands are often employed. Studies have shown that subtle changes in the ligand's bite angle and flexibility, such as switching from dppe (1,2-bis(diphenylphosphino)ethane) to dppp (1,3-bis(diphenylphosphino)propane), can dramatically improve reaction yields from 0% to 76% in certain systems. uit.no
For more challenging transformations, particularly those requiring stereocontrol, more sophisticated ligands are necessary. Chiral ligands are essential for enantioselective processes. acs.org For example, nickel complexes with chiral phosphine ligands have been used in enantioselective cross-coupling reactions. acs.org In addition to chirality, steric and electronic properties are tuned. The use of bulky, electron-rich phosphine ligands can stabilize the catalytic species and promote efficient oxidative addition and reductive elimination steps.
A novel strategy involves the use of a removable bidentate directing auxiliary on the substrate. nih.gov This auxiliary coordinates to the nickel catalyst, forming a rigid metallacycle intermediate. This pre-organization controls the regiochemistry of the addition and directs the subsequent bond formation, demonstrating how substrate modification can be used in concert with the catalyst to achieve high levels of control. nih.gov
Table 4: Selected Ligands and Their Role in this compound Chemistry
| Ligand | Metal Catalyst | Application/Effect | Citations |
|---|---|---|---|
| dppe | Pd₂dba₃ | Ligand for Negishi coupling of 2-bromophosphinine; lower yield. | uit.no |
| dppp | Pd₂dba₃ | Superior ligand for Negishi coupling of 2-bromophosphinine; higher yield. | uit.no |
| S-Phos | Pd(OAc)₂ | Enables diastereoselective control in Negishi couplings. | researchgate.net |
| binap | [RhCl(coe)₂]₂ | Directs regioselective 1,4-migration in arylzincation of alkynes. | escholarship.org |
| cod | [RhCl(cod)]₂ | Favors direct arylation in Rh-catalyzed arylzincation of alkynes. | escholarship.org |
| Bidentate Directing Auxiliary | Nickel | Controls regio- and diastereoselectivity in difunctionalization reactions. | nih.gov |
Chiral Ligands for Asymmetric Synthesis
The enantioselective addition of organozinc reagents to carbonyl compounds is a powerful method for creating chiral alcohols. The success of these reactions heavily relies on the design of chiral ligands that can effectively transfer stereochemical information. A variety of chiral ligands have been developed and successfully employed in asymmetric reactions with this compound and related organozinc reagents.
Amino alcohols are a prominent class of chiral ligands for these transformations. For instance, a family of ferrocenyl amino alcohols has been shown to be effective in the asymmetric addition of both ethylzinc (B8376479) and phenylzinc to aldehydes. researchgate.net While ethyl additions achieved high enantiomeric excesses (ee) of up to 99%, phenyl additions resulted in products with up to 88% ee. researchgate.net Piperidine-derived amino alcohols are also frequently used in asymmetric alkylzinc additions to carbonyls. researchgate.net Furthermore, new pinane-based 1,4-amino alcohols have been synthesized and used as chiral ligands in the enantioselective addition of diethylzinc (B1219324) to benzaldehyde. researchgate.net
Other notable examples include:
β-hydroxy oxazolines derived from (+)-camphor and (−)-fenchone have been synthesized and used as catalysts for the stereoselective addition of diethylzinc to aromatic aldehydes. researchgate.net
(S)-2-amino-1,2,2-triphenylethanol and its derivatives have been developed as a new family of ligands for the highly enantioselective catalytic ethylation of aldehydes, achieving enantioselectivities of 94-97%. acs.org
2-piperidino-1,1,2-triphenylethanol has proven to be an exceptional catalyst for the arylation of aldehydes, yielding chiral diarylcarbinols with up to 99% ee when used with a mixture of diethylzinc and diphenylzinc. acs.org
The use of tetraethylethylene diamine (TEEDA) was found to inhibit a LiCl-promoted background reaction, enabling the synthesis of enantioenriched diarylmethanols with greater than 90% ee. nih.gov
Ligands Modulating Catalyst Electronic and Steric Properties
The choice of ligand is critical in tuning the electronic and steric environment of a metal catalyst, thereby influencing its reactivity and selectivity in cross-coupling reactions involving this compound. Phosphine ligands and N-heterocyclic carbenes (NHCs) are two major classes of ligands that have been extensively studied for this purpose.
Phosphine Ligands:
Buchwald's biaryldialkylphosphine ligands, such as SPhos, RuPhos, and XPhos, are known to be excellent for various cross-coupling reactions. nih.gov The steric and electronic properties of these ligands can be fine-tuned by modifying the substituents on the aryl rings. uni-muenchen.de In Negishi cross-coupling reactions, the active catalytic species is often a monoligated palladium complex, and the ligand plays a crucial role in facilitating both the oxidative addition and reductive elimination steps. nih.govuni-muenchen.de For instance, in the coupling of this compound with 2-bromophosphinine, dppp was identified as a more effective ligand than dppe, leading to a significantly improved yield of 76%. uit.no The tetraphosphine ligand cis,cis,cis-1,2,3,4-tetrakis(diphenylphosphinomethyl)cyclopentane (Tedicyp) has also been shown to form a highly active catalyst with a palladium precursor for the Negishi coupling of phenylzinc derivatives with aryl bromides. acs.org
N-Heterocyclic Carbenes (NHCs):
NHCs have emerged as powerful alternatives to phosphine ligands in transition metal catalysis. thieme-connect.desigmaaldrich.com They are strong σ-donors, which can enhance the rate of oxidative addition of aryl halides to the metal center. sigmaaldrich.com The steric bulk of the N-substituents on the NHC ligand can be easily modified to promote the reductive elimination of the desired product. sigmaaldrich.com The Pd-PEPPSI-IPr catalyst, which features an NHC ligand, has been successfully used for the cross-coupling of arylzinc compounds with various hetaryl bromides. thieme-connect.decore.ac.uk The strong bond between the NHC and the metal center often leads to more stable catalysts with less ligand dissociation. sigmaaldrich.com The electronic properties of NHC ligands can also be adjusted by introducing different substituents on the heterocyclic backbone. sigmaaldrich.com
Computational and Theoretical Studies of Phenylzinc Bromide
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become an indispensable tool for investigating the intricacies of organometallic reactions. For reactions involving phenylzinc bromide and its analogs, DFT calculations have been instrumental in mapping out reaction pathways and understanding the energetic landscape of catalytic cycles.
Elucidation of Reaction Mechanisms and Transition States
DFT calculations have been successfully employed to model the mechanisms of cross-coupling reactions. While detailed studies focusing solely on this compound are limited, research on closely related systems provides significant understanding. For instance, in a cobalt-catalyzed Negishi-type cross-coupling of phenylzinc chloride, a near-identical analog, DFT calculations elucidated a complete catalytic cycle. This study identified the key transition states for oxidative addition, transmetalation, and reductive elimination, providing a comprehensive mechanistic picture nih.gov.
These computational models can predict the geometry of transition states, which are fleeting and difficult to observe experimentally. For substituted phenylzinc bromides, such as (4-(trifluoromethyl)phenyl)zinc bromide, DFT calculations have been used to predict charge distribution and model transition states in palladium-catalyzed cross-coupling reactions .
Energetic Profiles of Catalytic Cycles (e.g., Oxidative Addition, Transmetalation, Reductive Elimination)
The energetic profiles of catalytic cycles are crucial for understanding reaction rates and identifying the rate-determining step. A detailed DFT study on a cobalt-catalyzed Negishi-type reaction with phenylzinc chloride provided the free energy profile for the entire catalytic cycle nih.gov. The key energetic steps are summarized below:
| Catalytic Step | Intermediate/Transition State | Relative Free Energy (kcal/mol) |
| Coordination | Triplet Intermediate | -4.1 |
| Oxidative Addition | Transition State (³TS-1) | +8.6 |
| Oxidative Addition | Aryl-Cobalt(III) Intermediate | -2.6 |
| Transmetalation | Transition State (³TS-2) | +21.8 |
| Reductive Elimination | Transition State (³TS-3) | - |
Data adapted from a DFT study on a cobalt-catalyzed Negishi-type reaction with phenylzinc chloride nih.gov.
This profile reveals that the oxidative addition step has a relatively low energy barrier, while the transmetalation step is significantly more energetically demanding nih.gov. DFT studies on (4-(trifluoromethyl)phenyl)zinc bromide suggest that the electron-withdrawing nature of the trifluoromethyl group accelerates the transmetalation step by polarizing the carbon-zinc bond .
Analysis of Electronic Structure and Bonding
The electronic structure of this compound is fundamental to its reactivity. Computational analyses have provided detailed insights into the nature of the zinc-carbon bond and how it is influenced by substituents on the phenyl ring.
Characteristics of the Zinc-Carbon Bond
Computational models, specifically DFT calculations, predict a tetrahedral geometry around the zinc center in substituted this compound compounds, where the zinc is bonded to the aryl group and the bromide atom vulcanchem.com. The nature of the zinc-carbon (Zn-C) bond is a key determinant of the reagent's reactivity. Studies on various phenylzinc reagents have shown a correlation between the Zn-C bond distance and the reaction rate in palladium-catalyzed Negishi-type reactions, with a longer bond distance leading to a higher reaction rate researchgate.net. This suggests that a weaker, more labile Zn-C bond facilitates the crucial transmetalation step.
Influence of Substituents on Electronic Density and Reactivity
Substituents on the phenyl ring can significantly alter the electronic properties and, consequently, the reactivity of this compound. DFT can quantify these effects by analyzing charge distribution and frontier molecular orbitals .
For example, in 4-(N,N-dimethylamino)this compound, the electron-donating dimethylamino group increases the electron density of the aryl ring. This electronic enrichment facilitates the oxidative addition step in palladium-catalyzed reactions and accelerates transmetalation by increasing the nucleophilicity of the aryl group . Conversely, electron-withdrawing groups, like the trifluoromethyl group in (4-(trifluoromethyl)phenyl)zinc bromide, polarize the C-Zn bond, which can also accelerate the transmetalation step .
The table below summarizes the effect of different substituents on the reactivity of this compound analogs in cross-coupling reactions.
| Compound | Substituent Effect | Impact on Reactivity |
| 4-(N,N-Dimethylamino)this compound | Electron-donating | Enhances nucleophilicity, facilitates oxidative addition and transmetalation |
| (4-Trifluoromethyl)phenyl)zinc bromide | Electron-withdrawing | Polarizes the C-Zn bond, accelerates transmetalation |
| This compound | Unsubstituted | Moderate reactivity, serves as a benchmark |
Computational Insights into Stereoselectivity and Regioselectivity
Computational chemistry provides a powerful tool to rationalize and predict the stereochemical and regiochemical outcomes of reactions involving this compound.
In palladium-catalyzed stereospecific allylic substitution reactions, this compound has been observed experimentally to deliver the arylation product with an inversion of stereochemistry. This suggests that the reaction proceeds through a π-allylpalladium intermediate acs.org. While specific DFT studies on the stereoselectivity of this compound reactions are not abundant, computational modeling has been instrumental in understanding enantioselection in similar copper-catalyzed reactions with organozinc reagents acs.org.
The regioselectivity of reactions involving substituted phenylzinc reagents is also influenced by the electronic nature of the substituents. The dimethylamino substituent in 4-(N,N-dimethylamino)this compound, for example, can direct electrophilic attacks to specific positions on the aromatic ring, leading to regioselective transformations . DFT calculations can model the electron density at different positions on the aromatic ring, providing a rationale for the observed regioselectivity in Negishi and other cross-coupling reactions .
Modeling Chiral Induction and Enantioselective Pathways
Computational and theoretical studies have become indispensable tools for elucidating the mechanisms of chiral induction and rationalizing the outcomes of enantioselective reactions involving this compound. These studies, primarily leveraging Density Functional Theory (DFT), provide detailed insights into transition state geometries, reaction energy profiles, and the specific interactions responsible for stereochemical control.
A significant area of investigation has been in transition-metal-catalyzed cross-coupling reactions. For instance, in nickel-catalyzed asymmetric couplings, computational modeling has been used to adjudicate between different mechanistic cycles. A computational investigation by Lin and co-workers on a Ni-catalyzed reaction proposed that a Ni(I)/Ni(III) pathway, which involves transmetalation, oxidative addition, and reductive elimination, is more energetically favorable than a traditional Ni(0)/Ni(II) mechanism. acs.org Crucially, these models were able to correlate the calculated enantioselectivity of the reaction to the difference in the free energy between the two competing transition states leading to the major and minor enantiomers. acs.org
The role of the chiral ligand, which is paramount for asymmetric induction, is also a major focus of theoretical modeling. Computational studies can dissect the non-covalent interactions between the substrate, the this compound reagent, and the chiral ligand within the catalyst's coordination sphere. Models can reveal how steric repulsion in a transition state, directed by the chiral architecture of the ligand, dictates which enantiotopic face of the electrophile or nucleophile is favored for reaction. acs.org For example, in palladium-catalyzed stereospecific allylic substitutions using this compound, the reaction often proceeds with a clear inversion of stereochemistry. acs.org Computational models can rationalize this outcome by detailing the pathway through a π-allylpalladium intermediate, showing how the nucleophilic attack from the organozinc reagent occurs opposite to the leaving group. acs.org
These theoretical approaches allow researchers to move beyond empirical observations, providing a predictive framework for designing more effective chiral ligands and reaction conditions for transformations involving this compound.
Table 1: Computational Insights into Enantioselective Reactions with this compound
| Reaction Type | Catalyst/Ligand System | Computational Method | Key Theoretical Finding | Reference |
|---|---|---|---|---|
| Asymmetric Cross-Coupling | Nickel / Chiral Diamine Ligand | DFT | A Ni(I)/Ni(III) catalytic cycle was found to be more energetically favorable than a Ni(0)/Ni(II) cycle. | acs.org |
| Asymmetric Cross-Coupling | Nickel / Chiral Diamine Ligand | DFT | Enantioselectivity was correlated to the free energy difference between the diastereomeric reductive elimination transition states. | acs.org |
| Stereospecific Allylic Substitution | Palladium / Chiral Ligand | DFT | Modeling of the π-allylpalladium intermediate helps explain the observed inversion of stereochemistry upon nucleophilic attack. | acs.org |
| Asymmetric Catalysis | Generic Metal / P,N-Ligands | DFT | Steric repulsion in the transition state, dictated by the ligand's chiral backbone, is identified as the primary source of enantioselectivity. | acs.org |
Predicting Site Selectivity in Functionalization Reactions
Predicting the site selectivity, or regioselectivity, of reactions is a central challenge in organic synthesis. For functionalization reactions involving this compound and its derivatives, computational chemistry offers powerful predictive tools that can guide synthetic planning and obviate extensive empirical screening.
Density Functional Theory (DFT) calculations are a cornerstone of these predictive efforts. By modeling the transition states for reactions at different possible sites on a substrate, chemists can identify the lowest-energy pathway, which corresponds to the major regioisomeric product. Beyond transition state analysis, theoretical models can analyze the ground-state electronic properties of reactants. For instance, calculated parameters such as Mulliken charges and Fukui indices can predict the most electron-rich or nucleophilic sites on a molecule, thereby forecasting the likely position of electrophilic attack.
These principles have been extended to develop broader predictive models for related zinc reagents. In studies of directed metalation reactions using TMPZnCl·LiCl (where TMP = 2,2,6,6-tetramethylpiperidinyl), a strong correlation was found between calculated pKa values and the experimentally observed sites of deprotonation. researchgate.netrsc.org This demonstrates that thermodynamic factors, which are readily calculable, can strongly govern regioselectivity. researchgate.net Furthermore, computational and spectroscopic studies have linked the reactivity of phenylzinc reagents in cross-coupling reactions to specific structural parameters, such as the Zn-C bond distance, providing a quantitative connection between a computed feature and kinetic outcomes. researchgate.net
More recently, machine learning has emerged as a complementary approach for predicting reaction outcomes. nih.gov Graph-convolutional neural networks have been trained on large datasets of aromatic C–H functionalization reactions to predict site selectivity with high accuracy. rsc.org These models learn subtle electronic and steric patterns from thousands of examples, enabling rapid and quantitative predictions for new substrates. rsc.org While often applied to C-H functionalization broadly, these in silico methods represent the state-of-the-art for predicting the outcome of complex transformations relevant to organozinc chemistry.
Table 2: Computational Methods for Predicting Site Selectivity
| Computational Approach | Basis for Prediction | Typical Application | Reference |
|---|---|---|---|
| Transition State Energy Calculation (DFT) | The reaction proceeds via the lowest energy barrier. | Predicting the major regioisomer in cross-coupling or addition reactions. | |
| Ground-State Electronic Indices (DFT) | Reaction occurs at the site with the highest charge density or frontier molecular orbital coefficient (e.g., Fukui indices). | Identifying sites susceptible to electrophilic attack. | |
| pKa Calculation (DFT) | The most acidic proton is abstracted during metalation. | Predicting regioselectivity in directed deprotonation-metalation reactions. | researchgate.netrsc.org |
| Machine Learning (e.g., Neural Networks) | Pattern recognition from large datasets of known reactions. | High-throughput prediction of site selectivity in C-H functionalization. | nih.govrsc.org |
Comparative Analysis with Other Organometallic Reagents
Phenylzinc Bromide vs. Phenylmagnesium Bromide (Grignard Reagents)
The comparison between organozinc and organomagnesium compounds is a classic topic in organometallic chemistry, highlighting a trade-off between reactivity and functional group tolerance.
Differences in Nucleophilicity and Thermal Stability
Organozinc reagents, including this compound, are generally less nucleophilic but more thermally stable than their Grignard counterparts like phenylmagnesium bromide. The reduced nucleophilicity of this compound stems from the more covalent and less polar nature of the carbon-zinc bond compared to the highly polar carbon-magnesium bond in Grignard reagents. This lower reactivity makes organozinc reagents less prone to side reactions.
Conversely, the higher thermal stability of this compound is an advantage, allowing for reactions to be conducted at higher temperatures when necessary. This contrasts with phenylmagnesium bromide, which can be less stable at elevated temperatures.
Comparative Yields and Selectivities in Cross-Coupling Reactions
In cross-coupling reactions, the differences in reactivity between this compound and phenylmagnesium bromide can lead to significant variations in product yields and selectivity. For instance, in the synthesis of diaryl sulfides through reaction with heteroaromatic thiols, this compound provides good to excellent yields. When phenylmagnesium bromide was substituted under similar conditions for the synthesis of 2-phenylthiobenzothiazole, 2-phenylthiobenzoxazole, and 2-phenylthioimidazole derivatives, the yields were notably diminished. acs.orgnih.gov
Similarly, in cross-coupling reactions with halogenated pyridines, this compound has been shown to provide superior yields (76–95%) compared to phenylmagnesium bromide, which often necessitates stricter reaction conditions and results in lower yields (e.g., 65% for analogous products).
| Reagent | Substrate | Reaction Type | Yield (%) |
|---|---|---|---|
| This compound | 2-Bromo-3-chloropyridine | Cross-coupling | 76 |
| Phenylmagnesium bromide | 2-Bromo-3-(but-3-en-1-yl)pyridine | Cross-coupling | 65 |
| This compound | 2-Mercaptobenzothiazole | Sulfide (B99878) Synthesis | Good to Excellent |
| Phenylmagnesium bromide | 2-Mercaptobenzothiazole | Sulfide Synthesis | 65 (Diminished) |
| This compound | 2-Mercaptobenzoxazole | Sulfide Synthesis | Good to Excellent |
| Phenylmagnesium bromide | 2-Mercaptobenzoxazole | Sulfide Synthesis | 57 (Diminished) |
Contrasting Functional Group Tolerances
A significant advantage of this compound over phenylmagnesium bromide is its superior functional group tolerance. rsc.org Organozinc reagents are known for their compatibility with a wide range of functional groups, including esters, ketones, and nitriles, which are often reactive towards the more nucleophilic and basic Grignard reagents. nih.govrsc.org
For example, in the synthesis of diaryl and heteroaryl sulfides, this compound tolerates functional groups such as aryl fluorides and chlorides, ketones, as well as various N-heterocycles like pyrimidines, imidazoles, tetrazoles, and oxadiazoles. acs.orgnih.gov This broad compatibility simplifies synthetic planning by reducing the need for protecting groups. In contrast, the high reactivity of phenylmagnesium bromide often leads to undesired reactions with such functional groups.
This compound vs. Phenyllithium (B1222949) Reagents
Phenyllithium is another highly reactive organometallic reagent, and its comparison with this compound further illustrates the spectrum of reactivity and selectivity available to chemists.
Reactivity Profiles and Compatibility with Functional Groups
Phenyllithium is a significantly more reactive and basic reagent than this compound. This high reactivity can be a double-edged sword. While it allows for reactions with very weak electrophiles, it also leads to a lower functional group tolerance. For instance, in reactions with compounds containing multiple electrophilic sites, phenyllithium can exhibit poor selectivity. An example is the reaction with HBpin, where phenyllithium leads to a mixture of multiple addition and degradation products, even at low temperatures. escholarship.org In a similar vein, when reacting with H2B-N(iPr)2, phenyllithium reagents lead to numerous products from multiple additions, whereas this compound showed no reaction under the same conditions, highlighting its lower reactivity. escholarship.org
The reduced reactivity of this compound makes it a more chemoselective reagent, compatible with a broader array of functional groups. This makes it a preferred choice for the synthesis of complex molecules where sensitive functionalities must be preserved.
Utility in Sequential and One-Pot Transformations
The differing reactivity profiles of this compound and phenyllithium have implications for their use in sequential and one-pot reactions. The high reactivity of phenyllithium can sometimes complicate these processes, leading to undesired side reactions with intermediates formed in situ.
Conversely, the milder nature of this compound makes it well-suited for such transformations. For example, this compound can be generated in situ from phenyllithium by transmetalation with zinc bromide. uit.no This sequential process allows for the initial high reactivity of the organolithium reagent to be tamed, enabling subsequent selective reactions. This strategy is employed in Negishi coupling reactions, where the in situ formation of the organozinc reagent from the more reactive organolithium precursor allows for controlled cross-coupling. uit.no
Furthermore, the development of one-pot, multi-component reactions often relies on the careful selection of reagents with compatible reactivity. The predictable and less aggressive nature of this compound makes it a valuable component in designing such efficient synthetic sequences. researchgate.net For instance, in the synthesis of oligo(biindenylidene)s, the Negishi coupling using phenylzinc chloride (prepared from phenyllithium and zinc chloride) resulted in a complex mixture, whereas a sequential one-pot Suzuki-Miyaura coupling proved more effective, underscoring the importance of reagent choice in complex one-pot procedures. nih.gov
| Reagent | Key Characteristic | Functional Group Tolerance | Primary Synthetic Application |
|---|---|---|---|
| This compound | Moderately reactive, high thermal stability | High (Tolerates esters, ketones, nitriles) | Negishi cross-coupling, synthesis of functionalized molecules |
| Phenylmagnesium bromide | Highly reactive, strong nucleophile and base | Low (Reacts with many functional groups) | Grignard reactions (addition to carbonyls) |
| Phenyllithium | Very highly reactive, very strong base | Very Low (Prone to side reactions and multiple additions) | Metal-halogen exchange, deprotonation of weak acids |
Synergistic Applications with Other Organometallics (e.g., Organocopper, Organoboron)
This compound, while a competent nucleophile in its own right, often exhibits enhanced or unique reactivity when used in conjunction with other organometallic reagents. This synergistic interplay, particularly with organocopper and organoboron compounds, has led to the development of powerful synthetic methodologies. The role of this compound in these systems can range from being a simple precursor for a more reactive species to participating in complex, cooperative catalytic cycles.
A significant area of synergy is observed in copper-mediated or -catalyzed reactions. Transmetalation from the relatively soft zinc center to a copper salt is a common strategy to generate highly reactive organocopper species in situ. For instance, in a process for the sulfenylation of organozinc reagents, the combination of this compound and copper(I) iodide (CuI) is crucial. rsc.orgrsc.org In this reaction, transmetalation from the organozinc compound to CuI is proposed to form an organocopper intermediate. rsc.orgrsc.org This intermediate is key to the subsequent steps leading to the formation of thioethers. Research has shown that various cuprous salts, including CuBr, CuCl, and CuCN, are also effective, indicating the general utility of this zinc-to-copper transmetalation strategy. rsc.org
The following table illustrates the results of a CuI-promoted sulfenylation of various organozinc bromides with p-toluenesulfonyl chloride, demonstrating the broad applicability of this synergistic approach.
| Entry | Organozinc Bromide (R-ZnBr) | Product (R-S-Tol) | Yield (%) |
|---|---|---|---|
| 1 | This compound | Phenyl p-tolyl sulfide | 88 |
| 2 | 4-Methoxythis compound | 4-Methoxyphenyl p-tolyl sulfide | 85 |
| 3 | 2-Thienylzinc bromide | 2-Thienyl p-tolyl sulfide | 75 |
| 4 | Benzylzinc bromide | Benzyl p-tolyl sulfide | 82 |
| 5 | Allylzinc bromide | Allyl p-tolyl sulfide | 78 |
Similarly, synergy with organoboron compounds is pivotal in modern cross-coupling chemistry. While direct coupling between organozinc and organoboron reagents is not typical, they often participate in shared catalytic cycles, particularly those mediated by nickel or palladium. In some nickel-catalyzed asymmetric cross-coupling reactions, for example, the slow transmetalation of arylboronic acids can be a limiting factor. The addition of zinc compounds can facilitate this step. Mechanistic studies have pointed to the formation of highly reactive zincate species, such as [Ph₂ZnBr]Li, from the reaction of lithium organoborates with zinc bromide (ZnBr₂). chemrxiv.org This zincate facilitates the transmetalation step in the nickel-catalyzed cycle, enabling high enantioselectivity in reactions where this compound alone is an ineffective coupling partner. chemrxiv.org Furthermore, nickel-catalyzed carbozincation of vinylboronic esters provides a direct route to α-borylzinc intermediates, which are versatile synthons that can undergo subsequent stereospecific cross-coupling reactions. nih.gov
Orthogonal Reactivity in Multimetallic Systems
The concept of synergistic applications is elevated to a higher level of sophistication in multimetallic systems exhibiting orthogonal reactivity. In this context, two or more distinct metal catalysts are employed in a single reaction vessel, each selectively activating different substrates or performing complementary catalytic functions without interfering with one another. This compound and other arylzinc species are often key intermediates in these elegant systems, serving as the nexus for transferring organic fragments between the different catalytic cycles.
A prime example of this strategy is the cross-Ullmann coupling of two different aryl sulfonate esters (e.g., an aryl triflate and an aryl tosylate), a challenging transformation due to the similar reactivity of the C–O bonds. dicp.ac.cnnih.gov This reaction can be achieved with high selectivity using a dual catalytic system comprising a nickel complex and a palladium complex, with metallic zinc acting as the reductant. dicp.ac.cn
Mechanistic investigations reveal a remarkable division of labor between the two metal catalysts:
The palladium catalyst shows a strong preference for reacting with the aryl triflate. dicp.ac.cnnih.gov
The nickel catalyst displays a slight preference for reacting with the aryl tosylate. dicp.ac.cnnih.gov
The table below summarizes the key aspects of this multimetallic system, highlighting the orthogonal preferences of the catalysts.
| Component | Role and Selectivity | Reference |
|---|---|---|
| Nickel Catalyst (e.g., Ni/bipyridine) | Preferentially activates the aryl tosylate over the aryl triflate. | dicp.ac.cn, nih.gov |
| Palladium Catalyst (e.g., Pd/dppb) | Strongly prefers to activate the aryl triflate. | dicp.ac.cn, nih.gov |
| Zinc (Zn) | Acts as the stoichiometric reductant and mediates aryl group transfer between the Ni and Pd catalytic cycles via arylzinc intermediates. | dicp.ac.cn, nih.gov |
| Aryl Triflates (Ar-OTf) | The electrophile primarily engaged by the Palladium catalyst. | dicp.ac.cn, nih.gov |
| Aryl Tosylates (Ar-OTs) | The electrophile primarily engaged by the Nickel catalyst. | dicp.ac.cn, nih.gov |
This type of multimetallic strategy, where arylzincs act as central transmetalating agents between orthogonal catalytic cycles, represents a sophisticated application of phenylzinc chemistry, enabling selective bond formations that would be difficult to achieve using a single catalyst system.
Future Research Directions and Emerging Trends
Expansion of Substrate Scope and Reaction Diversity
The utility of phenylzinc bromide is continuously being expanded to include a wider range of substrates and reaction types. While traditionally used in Negishi cross-coupling reactions, its application is being explored in other transformations. thermofisher.cn
Key research areas include:
Coupling with a broader range of electrophiles: Efforts are underway to successfully couple this compound with less reactive electrophiles, such as alkyl and aryl chlorides, which are more abundant and cost-effective than their bromide and iodide counterparts. nih.gov For instance, photoredox catalysis has shown promise in facilitating the coupling of arylzinc reagents with various aryl halides, including chlorides, at room temperature. nih.gov
Reactions with diverse functional groups: Research is focused on enhancing the functional group tolerance of this compound reactions. This includes developing catalytic systems that are compatible with sensitive functional groups like esters, nitriles, and ketones. core.ac.ukacs.org
Novel reaction discovery: Beyond cross-coupling, the reactivity of this compound is being harnessed for other transformations. This includes its use in addition reactions to carbonyl compounds and in the synthesis of various heterocyclic compounds. acs.orgmahaautomation.com For example, it has been used in the synthesis of β-phenethylamines through the nickel-catalyzed ring-opening of N-pyridinium aziridines. nih.gov
A comparative look at the reactivity of this compound with different electrophiles is presented below:
| Electrophile Class | Reactivity with this compound | Catalyst System | Reference |
| Aryl Iodides | High | Palladium or Nickel | nih.gov |
| Aryl Bromides | Moderate to High | Palladium or Nickel | nih.govnih.gov |
| Aryl Chlorides | Low to Moderate | Nickel with specific ligands, Photoredox | nih.govnih.gov |
| Alkenyl Halides | High | Palladium or Nickel | thermofisher.cn |
| Alkynyl Halides | High | Palladium or Nickel | thermofisher.cn |
| α-Halo Ketones | High | Nickel with chiral ligands | acs.org |
Development of Catalyst-Free or Less-Toxic Metal Catalyzed Reactions
A significant trend in modern organic synthesis is the move towards more sustainable and environmentally friendly methods. In the context of this compound chemistry, this translates to the development of reactions that either eliminate the need for a metal catalyst or utilize less toxic and more abundant metals.
Catalyst-Free Reactions: While challenging, some progress has been made in developing catalyst-free coupling reactions involving organozinc reagents. For example, transition-metal-free coupling of diarylzincs with benzylic halides has been reported in the absence of coordinating solvents. uni-muenchen.de
Less-Toxic Metal Catalysis: There is a growing interest in replacing precious metal catalysts like palladium with more earth-abundant and less toxic alternatives such as nickel, cobalt, and iron. uni-muenchen.degatech.edu Nickel catalysts, in particular, have shown significant promise in a variety of cross-coupling reactions involving this compound, often exhibiting unique reactivity and selectivity. nih.govresearchgate.net Cobalt-catalyzed cross-coupling reactions of benzylic zinc reagents with aryl halides have also been developed. uni-muenchen.de
The following table summarizes the use of different metal catalysts in reactions involving this compound:
| Metal Catalyst | Common Applications | Advantages | Challenges | Reference |
| Palladium | Negishi Coupling | High efficiency, broad functional group tolerance | High cost, toxicity | thermofisher.cn |
| Nickel | Negishi Coupling, Alkene Difunctionalization | Lower cost, unique reactivity | Sensitivity to air and moisture, potential for side reactions | nih.govresearchgate.netvulcanchem.com |
| Cobalt | Cross-Coupling of Benzylic Zinc Reagents | Low cost, less toxic than palladium | Scope and efficiency still under development | uni-muenchen.de |
| Iron | Directed C(sp2)–H Bond Activation | Very low cost, low toxicity | Requires specific directing groups and ligands | u-tokyo.ac.jp |
Mechanistic Refinement through Advanced Spectroscopic Techniques
A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing methods and designing new, more efficient transformations. Advanced spectroscopic techniques are playing a pivotal role in elucidating the intricate details of these reactions.
Researchers are employing techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and X-ray crystallography to characterize the structure and speciation of this compound and its reaction intermediates. core.ac.ukreading.ac.uk For example, NMR studies have been used to understand the effect of additives on the reactivity of this compound in Negishi cross-coupling. reading.ac.uk Furthermore, UV-vis spectroscopy and high-resolution mass spectrometry (HRMS) are being used to probe the catalytic cycles of nickel-catalyzed reactions, helping to identify key intermediates. nih.govresearchgate.net These studies have provided evidence for the involvement of different nickel oxidation states (Ni(0)/Ni(II) or Ni(I)/Ni(III)) depending on the specific catalytic system. nih.gov
Applications in Complex Molecule Synthesis and Pharmaceutical Intermediates
This compound is a valuable tool for the construction of complex molecular architectures found in natural products and pharmaceuticals. acs.orgmahaautomation.com Its ability to form carbon-carbon bonds with high efficiency and selectivity makes it an important reagent in the synthesis of biaryl and heteroaryl structures, which are common motifs in bioactive molecules. vulcanchem.com
Notable applications include:
Synthesis of Anticancer Agents: this compound and its derivatives have been utilized in the synthesis of compounds with potential anticancer properties.
Synthesis of Anti-influenza Agents: The reagent was pivotal in constructing the biaryl motif of a potent anti-influenza agent. vulcanchem.com
Preparation of Pharmaceutical Intermediates: this compound is used in the synthesis of intermediates for various pharmaceuticals, including those for treating inflammatory disorders. cphi-online.comopenmedicinalchemistryjournal.com For instance, it has been used in the synthesis of imidazopyrimidine derivatives as potential inhibitors of inducible nitric oxide synthase (iNOS). openmedicinalchemistryjournal.com
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of this compound chemistry with modern technologies like flow chemistry and automated synthesis is a rapidly emerging trend. These approaches offer significant advantages in terms of scalability, safety, and efficiency.
Flow Chemistry: Continuous flow reactors are being used for the synthesis of organozinc reagents, including those derived from aryl halides. vulcanchem.com This methodology allows for rapid reaction times (often less than 5 minutes) and high yields, while minimizing the formation of byproducts and enhancing safety by controlling exothermic reactions and handling pyrophoric materials. vulcanchem.comacs.org
Automated Synthesis: High-throughput screening platforms are being employed to rapidly optimize reaction conditions and study the effects of additives in this compound reactions. researchgate.net This automated approach accelerates the discovery of new and improved catalytic systems. For example, an automated screening approach was used to study additive effects in the enantioselective addition of phenylzinc reagents to aldehydes. researchgate.net
The combination of these advanced technologies with the versatile reactivity of this compound is expected to significantly accelerate the discovery and development of new chemical entities and manufacturing processes.
Q & A
Q. What are the standard laboratory protocols for synthesizing phenylzinc bromide, and what factors influence its stability during preparation?
this compound is synthesized via transmetalation from phenylmagnesium bromide using ZnBr₂ under rigorously anhydrous conditions. Key factors include:
- Moisture exclusion : Use of Schlenk lines or gloveboxes to prevent hydrolysis.
- Temperature control : Reactions typically proceed at 0–25°C to avoid thermal decomposition.
- Solvent selection : Tetrahydrofuran (THF) is preferred for its coordinating ability, stabilizing the organozinc intermediate. Stability is enhanced by storing the reagent at -20°C under inert gas (argon/nitrogen) and avoiding protic contaminants .
Q. What safety protocols are essential when handling this compound due to its reactivity?
Critical precautions include:
- Fire hazards : Use Class D extinguishers for metal fires; avoid water due to violent reactions producing flammable gases (e.g., H₂).
- Personal protective equipment (PPE) : Flame-resistant lab coats, nitrile gloves, and face shields.
- Spill management : Neutralize with dry sand or vermiculite, never water.
- Storage : Keep in sealed, moisture-proof containers under inert atmosphere to prevent peroxide formation .
Advanced Research Questions
Q. How does this compound's performance in Pd-catalyzed cross-couplings compare to other organometallic reagents in terms of turnover numbers (TONs) and side reactions?
Pd-catalyzed reactions with this compound achieve TONs up to 9.7×10⁹ due to its compatibility with two-electron redox cycles, minimizing radical side pathways common in Ni-catalyzed systems. In contrast, Grignard reagents (e.g., phenylmagnesium bromide) exhibit higher nucleophilicity but require strict stoichiometric control to avoid protonolysis. This compound also shows superior stability in THF, enabling large-scale syntheses .
Q. What mechanistic insights explain failed coupling reactions involving this compound, and how can these be diagnostically addressed?
Common failure modes and solutions:
- Catalyst poisoning : ZnBr₂ byproducts can inhibit Pd catalysts. Additives like LiCl or MgCl₂ sequester Zn²⁺, restoring activity.
- Substrate limitations : Electron-deficient aryl halides may require Pd(0) precatalysts (e.g., Pd(PPh₃)₄) instead of Pd(II).
- Solvent effects : Replace THF with 2-MeTHF to reduce solvent coordination and enhance transmetalation rates .
Q. How do structural modifications in this compound derivatives affect their reactivity in C–C bond formation?
Systematic studies reveal:
| Modification | Reactivity Impact | Application Example |
|---|---|---|
| Para-chloro substitution | Increases electrophilicity | Negishi coupling with enolates |
| Ortho-methyl groups | Reduces β-hydride elimination | Synthesis of sterically hindered biaryls |
| These modifications enable tailored reagent design for regioselective transformations . |
Methodological Considerations
Q. How can researchers optimize reaction conditions for this compound in Kumada–Corriu couplings?
Optimization strategies:
- Catalyst screening : Test Pd(DPEphos)Cl₂ for enhanced stability and selectivity.
- Solvent polarity : Use mixed solvents (e.g., THF/toluene) to balance reactivity and solubility.
- Stoichiometry : Maintain a 1:1.2 ratio of aryl halide to this compound to minimize side reactions .
Q. What analytical techniques are most effective for characterizing this compound and its reaction intermediates?
Recommended methods:
- NMR spectroscopy : ¹H/¹³C NMR in deuterated THF to monitor reaction progress.
- Mass spectrometry : ESI-MS for identifying organozinc intermediates.
- X-ray crystallography : Resolve structural details of stabilized zincate complexes .
Data Contradiction Analysis
Q. Why do some studies report inconsistent yields for this compound-mediated couplings, and how can reproducibility be improved?
Discrepancies often arise from:
- Trace moisture : Even ppm-level water degrades reactivity. Use Karl Fischer titration to verify solvent dryness.
- Catalyst aging : Freshly prepared Pd catalysts outperform stored ones due to ligand oxidation. Standardizing substrate purity and reaction timelines (e.g., strict inert conditions) enhances reproducibility .
Comparative Reactivity Table
| Reagent | Reactivity Profile | Preferred Catalysts |
|---|---|---|
| This compound | High TONs, low radical side reactions | Pd(DPEphos)Cl₂, Pd(PPh₃)₄ |
| Phenylmagnesium bromide | Fast transmetalation, moisture-sensitive | Ni(dppf)Cl₂ |
| Phenyllithium | Extreme reactivity, limited scalability | Not recommended for Pd systems |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
